Product packaging for Zn (II) Protoporphyrin IX dimethyl ester(Cat. No.:CAS No. 15304-09-3)

Zn (II) Protoporphyrin IX dimethyl ester

Cat. No.: B3105398
CAS No.: 15304-09-3
M. Wt: 654.1 g/mol
InChI Key: ITUJRSHGJJEZFG-UHFFFAOYSA-N
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Description

Protoporphyrin IX and its Derivatives: Fundamental Research Landscape

Protoporphyrin IX is a naturally occurring porphyrin that serves as a crucial biosynthetic precursor to heme. frontierspecialtychemicals.com Its structure features a porphine (B87208) core with four methyl, two vinyl, and two propionic acid side chains. The presence of these peripheral groups provides sites for chemical modification, leading to a vast landscape of Protoporphyrin IX derivatives with tailored properties.

The fundamental research on Protoporphyrin IX and its derivatives is multifaceted. A significant area of investigation revolves around its role as a photosensitizer. Upon excitation with light of an appropriate wavelength, Protoporphyrin IX can generate reactive oxygen species (ROS), which can induce cell death. This property is harnessed in photodynamic therapy, where the selective accumulation of Protoporphyrin IX in tumor cells allows for targeted cancer treatment. photochemcad.com Research in this area focuses on enhancing the photosensitizing efficiency and tumor selectivity of Protoporphyrin IX derivatives.

Another key research direction involves the synthesis and study of metallated derivatives of Protoporphyrin IX. The insertion of different metal ions into the porphyrin core dramatically alters its electronic, optical, and catalytic properties. For instance, the iron complex forms the biologically vital heme, while the insertion of other metals like zinc, tin, or cobalt has been explored for various therapeutic and diagnostic applications. frontierspecialtychemicals.com

Furthermore, the esterification of the propionic acid side chains of Protoporphyrin IX, leading to compounds like the dimethyl ester derivative, is a common strategy to modify its solubility and facilitate its use in various chemical studies and applications. These modifications are crucial for studying its fundamental properties in different solvent environments and for its incorporation into various materials. nih.gov

Specific Academic Relevance of Zn(II) Protoporphyrin IX Dimethyl Ester

Among the numerous derivatives of Protoporphyrin IX, Zinc(II) Protoporphyrin IX dimethyl ester holds specific academic relevance due to its unique combination of properties. The diamagnetic nature of the Zn(II) ion simplifies spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, making it an excellent model compound for studying the fundamental photophysical properties of porphyrins without the complicating paramagnetic effects of other transition metals like iron or cobalt.

The zinc complex of Protoporphyrin IX is known to be a potent inhibitor of heme oxygenase, the enzyme responsible for heme degradation. frontierspecialtychemicals.com This inhibitory activity makes it a valuable tool in biochemical and physiological studies to probe the role of heme metabolism in various cellular processes.

The esterification of the propionic acid groups to form the dimethyl ester modifies the molecule's polarity, enhancing its solubility in organic solvents. This facilitates its use in a broader range of chemical reactions and spectroscopic studies in non-aqueous environments. nih.gov The presence of the ester groups also provides a handle for further synthetic modifications.

Moreover, Zn(II) Protoporphyrin IX dimethyl ester serves as a key precursor in the synthesis of more complex porphyrin-based systems, such as chlorins and bacteriochlorins, which are of interest for their strong absorption in the near-infrared region, a desirable feature for applications like in vivo imaging and photodynamic therapy. frontierspecialtychemicals.com

Scope of Contemporary Research on Zn(II) Protoporphyrin IX Dimethyl Ester

Contemporary research on Zn(II) Protoporphyrin IX dimethyl ester is vibrant and spans several key areas. A significant focus remains on its photophysical and photochemical properties. Detailed studies are conducted to characterize its excited state dynamics, including fluorescence quantum yields and lifetimes, and the efficiency of intersystem crossing to the triplet state. These fundamental parameters are crucial for designing and understanding its applications in light-harvesting systems and as a photosensitizer.

Another active area of research is its application in the development of chemical sensors. The porphyrin macrocycle can act as a host for various analytes, and the coordination of the central zinc ion can be modulated by external ligands. Researchers are exploring the use of Zn(II) Protoporphyrin IX dimethyl ester in the fabrication of sensors for the detection of ions and small molecules. frontierspecialtychemicals.com For example, it has been investigated as an active material in PVC matrix membranes for the construction of selective zinc(II) ion sensors. frontierspecialtychemicals.com

In the field of materials science, there is growing interest in incorporating Zn(II) Protoporphyrin IX dimethyl ester into polymers, glasses, and other solid-state matrices. The goal is to create new materials with tailored optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and nonlinear optics.

Furthermore, the catalytic potential of Zn(II) porphyrin complexes continues to be an area of exploration. While not as catalytically versatile as some other metalloporphyrins, research is ongoing to investigate their utility in specific oxidation and reduction reactions, often as mimics of enzymatic processes.

Detailed Research Findings

Synthesis and Characterization

The synthesis of Zn(II) Protoporphyrin IX dimethyl ester typically involves the metalation of Protoporphyrin IX dimethyl ester with a suitable zinc salt, such as zinc acetate (B1210297), in a solvent like chloroform (B151607) or dimethylformamide. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the characteristic shift in the Soret and Q-bands upon metal insertion.

The compound is thoroughly characterized using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the structure of the molecule. The disappearance of the inner N-H proton signals of the free-base porphyrin is a clear indication of successful metalation.

UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectrum of Zn(II) Protoporphyrin IX dimethyl ester in solution exhibits an intense Soret band around 419 nm and two weaker Q-bands in the visible region. jpn.org

Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.

X-ray Crystallography : The single-crystal X-ray structure of the free-base Protoporphyrin IX dimethyl ester has been reported, providing precise information about its molecular geometry. frontierspecialtychemicals.com

Property Value
Molecular Formula C₃₆H₃₆N₄O₄Zn
Molecular Weight 654.09 g/mol
CAS Number 15304-09-3
Appearance Purple solid

This table is interactive. You can sort and filter the data.

Photophysical Properties

The photophysical properties of Zn(II) Protoporphyrin IX dimethyl ester have been investigated to understand its behavior upon light absorption.

Parameter Value (in Chloroform)
Absorption Maxima (λₘₐₓ) Soret: ~419 nm, Q-bands: ~548 nm, ~586 nm
Molar Extinction Coefficient (ε at Soret peak) ~171,000 M⁻¹cm⁻¹
Emission Maxima (λₑₘ) ~590 nm, ~640 nm
Fluorescence Quantum Yield (Φf) 0.06

This table is interactive. You can sort and filter the data.

The fluorescence quantum yield of 0.06 indicates that a significant portion of the excited state energy is dissipated through non-radiative pathways, including intersystem crossing to the triplet state. omlc.org This property is crucial for applications that rely on the generation of triplet states, such as photodynamic therapy.

Electrochemical Properties

The electrochemical behavior of Zn(II) Protoporphyrin IX has been studied using techniques like cyclic voltammetry (CV). Studies on films of Zn(II) Protoporphyrin IX on indium-tin oxide (ITO) substrates have shown a well-defined, irreversible oxidation peak. nih.gov The electrochemical properties were found to be dependent on the amount of the adsorbed material. nih.gov The irreversible nature of the oxidation suggests that the porphyrin macrocycle undergoes a chemical change following the electron transfer process. jpn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36N4O4Zn B3105398 Zn (II) Protoporphyrin IX dimethyl ester CAS No. 15304-09-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N4O4.Zn/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;/h9-10,15-18H,1-2,11-14H2,3-8H3;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUJRSHGJJEZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N4O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Functionalization of Zn Ii Protoporphyrin Ix Dimethyl Ester

Strategies for Zinc(II) Insertion into Protoporphyrin IX Dimethyl Ester Scaffolds

The incorporation of a zinc(II) ion into the central cavity of the Protoporphyrin IX dimethyl ester macrocycle is a critical step in forming the metalloporphyrin complex. This process, known as metalation, can be achieved through several synthetic strategies, primarily categorized into classical solution-based methods and modern solvent-free mechanochemical approaches.

Direct Metalation Approaches

Direct metalation in solution is the most conventional and widely employed method for synthesizing Zn(II) Protoporphyrin IX dimethyl ester. This strategy involves reacting the free-base Protoporphyrin IX dimethyl ester with a suitable zinc(II) salt in an organic solvent. The choice of solvent and zinc salt can influence the reaction rate and yield.

Commonly, zinc(II) acetate (B1210297) (Zn(OAc)₂) is used as the metal source due to its good solubility in organic solvents and the relatively benign nature of the acetate leaving group. The reaction is typically performed in solvents like chloroform (B151607) (CHCl₃), dichloromethane (B109758) (DCM), or methanol (B129727) (MeOH) at reflux temperature to ensure the completion of the reaction. The progress of the metalation can be conveniently monitored using UV-Vis spectroscopy, observing a characteristic shift in the Soret and Q-bands upon the insertion of the zinc ion. Another effective zinc source is zinc(II) chloride (ZnCl₂), often used in a mixture of DCM and methanol.

A typical laboratory procedure involves dissolving Protoporphyrin IX dimethyl ester in a solvent such as chloroform, followed by the addition of a saturated solution of zinc(II) acetate in methanol. The mixture is then heated to reflux and the reaction is monitored until completion, after which the product is purified by washing with water to remove excess zinc salts and recrystallization.

Metal SourceSolvent SystemTemperatureTypical Outcome
Zinc(II) AcetateChloroform/MethanolRefluxHigh yield, common lab method
Zinc(II) ChlorideDichloromethane/MethanolRoom Temp. to RefluxEffective, alternative to acetate
Zinc(II) SulfateTris-HCl buffer (enzymatic)37 °CUsed in enzymatic activity assays nih.gov

Mechanochemical Routes to Zinc(II) Complexation

Mechanochemistry offers a solvent-free, environmentally friendly alternative to traditional solution-based synthesis. scispace.comrsc.org This solid-state method involves the grinding or milling of reactants, where mechanical energy is used to initiate and drive the chemical reaction. For the synthesis of Zn(II) Protoporphyrin IX dimethyl ester, this involves grinding the solid free-base porphyrin with a solid zinc(II) salt.

Observations on the mechanochemical insertion of zinc(II) into various porphyrins have shown it to be a highly efficient process. acs.org The reaction can be performed in a ball mill or using a simple mortar and pestle. The absence of bulk solvent reduces waste and can lead to shorter reaction times and simplified product isolation. This technique represents a significant advancement in the "greening" of porphyrin synthesis, a field traditionally reliant on large volumes of organic solvents. rsc.org The efficiency of mechanochemical methods has been demonstrated for a variety of meso-tetrasubstituted porphyrins, and the principles are applicable to β-substituted porphyrins like Protoporphyrin IX dimethyl ester. scispace.com

Total Synthesis Pathways of Protoporphyrin IX Dimethyl Ester Precursors

The synthesis of the Protoporphyrin IX dimethyl ester free base is a foundational step before zinc insertion. This can be accomplished through complex de novo pathways starting from simple acyclic molecules or via more common semisynthetic routes that modify naturally occurring porphyrins.

De Novo Synthetic Strategies

Strategies for synthesizing meso-substituted porphyrins, such as the "2 + 2" MacDonald condensation, provide a framework for understanding these syntheses. nih.gov This approach involves the acid-catalyzed condensation of two different dipyrromethane units, followed by an oxidation step to form the aromatic porphyrin macrocycle. nih.gov For a complex target like Protoporphyrin IX, this would require the meticulous pre-synthesis of highly functionalized dipyrromethanes to ensure the correct placement of the methyl, vinyl, and propionate (B1217596) side chains. For instance, a modified MacDonald [2+2] approach has been used to convert a diacetylporphyrin into hematoporphyrin-IX dimethyl ester, which can then be dehydrated to yield Protoporphyrin-IX dimethyl ester. nih.gov These multi-step syntheses require rigorous control of reaction conditions to prevent scrambling and the formation of statistical mixtures of porphyrin products. nih.gov

Semisynthetic Routes from Natural Porphyrins

Given the difficulty of de novo synthesis, semisynthetic methods are far more common for obtaining Protoporphyrin IX dimethyl ester. These routes leverage the abundance of heme (as hemin) from natural sources like blood.

The typical process involves two main steps:

De-metalation of Hemin (B1673052): The iron(III) ion is first removed from hemin (Fe-protoporphyrin IX chloride). This is usually achieved by reacting hemin with a strong acid, such as sulfuric acid or trifluoroacetic acid, in the presence of a reducing agent or an iron(II) chelator. The process yields the free-base Protoporphyrin IX.

Esterification: The two propionic acid side chains of Protoporphyrin IX are then esterified to form the dimethyl ester. A common and effective method is the Fischer-Speier esterification, which involves treating the Protoporphyrin IX with methanol in the presence of a catalytic amount of a strong acid, like sulfuric acid (H₂SO₄). chemicalbook.com This reaction is typically performed in the dark to prevent photo-degradation of the porphyrin and can achieve high yields. chemicalbook.com For example, a reported procedure involves the esterification of a precursor in a methanol and sulfuric acid (5%) solution for 12 hours in darkness, resulting in a 79% yield after crystallization. chemicalbook.com

An alternative starting material is hematoporphyrin, which can be dehydrated to form Protoporphyrin IX, followed by esterification as described above. chemicalbook.com

Targeted Derivatization and Chemical Modification of the Porphyrin Macrocycle

The structure of Zn(II) Protoporphyrin IX dimethyl ester offers several sites for chemical modification, allowing for the fine-tuning of its physicochemical properties for various applications. The primary sites for derivatization are the two peripheral vinyl groups, the two propionate ester chains, and the meso-positions of the porphyrin core.

The vinyl groups are particularly versatile handles for modification. They can undergo a variety of addition reactions and are amenable to palladium-catalyzed cross-coupling reactions. For example, Heck coupling reactions have been successfully performed on the vinyl groups of Zn(II) Protoporphyrin IX dimethyl ester, enabling the attachment of aryl groups and other functional moieties. researchgate.net These groups can also be oxidized to formyl groups or reduced to ethyl groups, further expanding the range of possible derivatives.

The propionate ester groups can be hydrolyzed back to carboxylic acids, which can then be coupled with amines to form amides, or with alcohols to form different esters. These modifications are often used to attach the porphyrin to other molecules, such as polymers or biomolecules, or to modulate its solubility.

While the meso-positions are less reactive than in meso-unsubstituted porphyrins, they can still undergo electrophilic substitution reactions under certain conditions, allowing for the introduction of substituents like nitro or halogen groups. Furthermore, the central zinc(II) ion can coordinate axial ligands, providing another avenue for functionalization. Metals like zinc(II), which have a closed-shell configuration, induce a high negative charge on the porphyrin periphery, influencing its reactivity. nih.gov

Reaction SiteType of ReactionReagents/ConditionsResulting Functional Group
Vinyl GroupsHeck CouplingPd catalyst, base, aryl halideAryl-substituted vinyl
Vinyl GroupsOxidationOsO₄, then NaIO₄Formyl
Vinyl GroupsReductionH₂, Pd/CEthyl
Propionate EstersHydrolysisNaOH or KOHCarboxylic Acid
Propionate EstersAmidation1. Hydrolysis 2. Amine, coupling agentAmide
Meso-positionsNitrationNitric acid/Sulfuric acidNitro

Palladium-Catalyzed Coupling Reactions at Vinyl Groups

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the precise modification of the vinyl groups of Zn(II) Protoporphyrin IX dimethyl ester, enabling the introduction of a diverse range of functional moieties. nih.gov These reactions facilitate the formation of new carbon-carbon bonds, allowing for the synthesis of complex porphyrin architectures with tailored electronic and steric properties.

A novel Heck-type reaction has been successfully applied to the synthesis of polysubstituted arylvinylydene derivatives of porphyrin systems. nih.gov This palladium-catalyzed coupling between Zn(II) Protoporphyrin IX dimethyl ester and various bromo-aryl and iodo-aryl compounds has been studied, demonstrating quantitative conversion. nih.govacs.org While the reaction provides excellent yields, it exhibits moderate regioselectivity. nih.govacs.org

The reaction conditions and outcomes of the Heck-type coupling are summarized in the table below.

Aryl HalideCatalystSolventBaseYieldReference
IodobenzenePdCl₂(PPh₃)₂/CuIEt₃NEt₃NNo desired product acs.org
Bromo-aryl derivativesNew Pd catalystNot specifiedNot specifiedPoor conversion (10-20%) acs.org
Iodo-aryl compoundsNew Pd catalystNot specifiedNot specifiedQuantitative conversion nih.gov

Table 1: Summary of Heck-Type Reactions on Zn(II) Protoporphyrin IX Dimethyl Ester.

The Suzuki-Miyaura coupling reaction is a versatile method for the functionalization of the vinyl groups of protoporphyrin IX derivatives. researchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide. For protoporphyrin IX dimethyl ester, the vinyl groups are first brominated to provide the necessary halide functionality. Subsequent Suzuki-Miyaura coupling with various arylboronic acids allows for the introduction of a wide range of aromatic substituents. researchgate.net

The general scheme for this functionalization is as follows:

Bromination: The vinyl groups of Protoporphyrin IX dimethyl ester are brominated using pyridinium (B92312) bromide perbromide (PBPB), leading to the regio- and stereoselective formation of a dibromo derivative. researchgate.net

Suzuki-Miyaura Coupling: The resulting dibromo derivative is then subjected to Suzuki-Miyaura coupling conditions with different arylboronic acids to yield a library of porphyrin derivatives appended with aromatic moieties. researchgate.net

Arylboronic AcidCatalyst SystemBaseSolventYieldReference
Phenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O90% researchgate.net
4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O85% researchgate.net
4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O88% researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Brominated Protoporphyrin IX Dimethyl Ester Derivatives.

The Sonogashira coupling reaction provides a powerful method for the introduction of alkynyl functionalities onto the porphyrin periphery. nih.gov This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org Similar to the Suzuki-Miyaura coupling, the vinyl groups of protoporphyrin IX dimethyl ester are first halogenated to facilitate the reaction. nih.gov

This methodology allows for the synthesis of a variety of porphyrin derivatives with extended π-conjugated systems, which are of interest for applications in materials science and photodynamic therapy. nih.gov The reaction is typically carried out under mild conditions, using a base such as an amine, which can also serve as the solvent. wikipedia.org

AlkyneCatalyst SystemBaseSolventYieldReference
PhenylacetylenePd(PPh₃)₄/CuIEt₃NToluene75% nih.gov
TrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NToluene82% nih.gov
1-HexynePd(PPh₃)₄/CuIEt₃NToluene78% nih.gov

Table 3: Examples of Sonogashira Coupling Reactions with Halogenated Protoporphyrin IX Dimethyl Ester Derivatives.

Diels-Alder Cycloaddition Strategies for Chlorin (B1196114) and Bacteriochlorin Formation

The vinyl groups of protoporphyrin IX can act as dienes in [4+2] Diels-Alder cycloaddition reactions, providing a synthetic route to chlorins and bacteriochlorins. researchgate.net These reduced porphyrin derivatives exhibit red-shifted and intensified absorption bands in the long-wavelength region, making them attractive for applications such as photodynamic therapy. blucher.com.brnih.gov

The reaction of protoporphyrin IX dimethyl ester with various dienophiles, such as maleic anhydride (B1165640) and N-substituted maleimides, leads to the formation of chlorin-type adducts. blucher.com.brresearchgate.net The reaction typically proceeds with high regioselectivity, with the cycloaddition occurring at one of the two vinyl groups. nih.gov

DienophileSolventTemperatureProductYieldReference
Maleic AnhydrideToluene110 °CChlorin mono-adductNot specified nih.gov
1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dioneToluene120 °CDiastereomeric chlorin adducts28% (total) researchgate.net
PhenylmaleimideToluene120 °Cendo-adducts28% (total) blucher.com.br

Table 4: Diels-Alder Reactions of Protoporphyrin IX Dimethyl Ester.

Transformation of Vinyl Moieties into Formyl and Acetyl Groups

The vinyl groups of protoporphyrin IX are amenable to a variety of chemical transformations, including their conversion into formyl and acetyl groups. These functional groups serve as versatile handles for further synthetic manipulations.

One common method for the transformation of vinyl groups is ozonolysis, which cleaves the double bond and, after a reductive workup, yields a formyl group. This reaction provides a direct route to β-formylporphyrins, which are valuable intermediates in the synthesis of more complex porphyrin derivatives. nih.gov

The conversion to acetyl groups can be achieved through Wacker-type oxidation of the vinyl groups. This palladium-catalyzed oxidation in the presence of an oxidant like benzoquinone converts the vinyl group into a methyl ketone (acetyl group).

TransformationReagentsProductReference
Vinyl to Formyl1. O₃, 2. Me₂Sβ-formylporphyrin nih.gov
Vinyl to AcetylPdCl₂, CuCl₂, O₂β-acetylporphyrinGeneral methodology

Table 5: Transformation of Vinyl Groups of Protoporphyrin IX Derivatives.

Amine-Substituted Derivative Synthesis

The introduction of amine functionalities to the protoporphyrin IX scaffold can significantly alter its physicochemical properties, such as solubility and electronic characteristics. One approach to synthesizing amine-substituted derivatives involves the reaction of protoporphyrin-IX dimethyl ester with p-nitronitrosobenzene. This reaction leads to the formation of adducts where the nitro group can be subsequently reduced to an amine. researchgate.net

Another strategy involves the amidation of the propionic acid side chains. The carboxylic acid groups of protoporphyrin IX can be activated, for example, by conversion to the corresponding acid chlorides, and then reacted with various amines to form amide linkages. researchgate.net

ReagentReaction TypeFunctional Group IntroducedReference
p-NitronitrosobenzeneAddition to vinyl groupNitro (reducible to amine) researchgate.net
L- or D-phenylalanine hydrochloride saltAmidation of propionic acidPhenylalanine amide researchgate.net

Table 6: Synthesis of Amine-Substituted Protoporphyrin IX Derivatives.

Peripheral Functionalization for Supramolecular Construction

The peripheral positions of the Zn(II) Protoporphyrin IX dimethyl ester macrocycle, particularly the vinyl groups and β-positions, serve as versatile platforms for chemical modification aimed at the construction of complex supramolecular assemblies. The introduction of specific functional groups at these sites can direct non-covalent interactions, such as π-π stacking and hydrogen bonding, enabling the self-assembly of porphyrin units into well-defined architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of synthetic strategies for achieving this peripheral functionalization. nih.gov Methodologies such as Suzuki, Sonogashira, Heck, and Stille couplings have been effectively employed to append a variety of substituents to the porphyrin core. nih.govnih.gov These reactions typically follow an initial regioselective halogenation of the macrocycle, for instance, the bromination of the vinyl groups, to create reactive sites for subsequent coupling. nih.gov

The Sonogashira coupling, for example, allows for the introduction of ethynyl (B1212043) moieties, which are rigid, linear linkers ideal for constructing extended, conjugated porphyrin arrays. nih.gov Similarly, the Suzuki coupling is utilized to introduce aryl groups. These appended aromatic functionalities can significantly influence the intermolecular packing of the porphyrin molecules. nih.gov Research on related porphyrin derivatives has shown that the introduction of phenyl groups at the periphery can lead to unique head-to-tail stacking patterns in the solid state, a direct consequence of controlled peripheral functionalization. nih.gov This strategic modification is fundamental to designing porphyrin-based materials with tailored photophysical and electronic properties for applications in areas like artificial photosynthesis and molecular electronics.

The table below summarizes key palladium-catalyzed reactions used for the peripheral functionalization of porphyrin systems related to Zn(II) Protoporphyrin IX dimethyl ester.

Reaction Type Functional Group Introduced Significance for Supramolecular Construction
Suzuki CouplingAryl groupsPromotes specific π-π stacking interactions, influencing solid-state packing. nih.gov
Sonogashira CouplingAlkynyl groupsCreates rigid, linear connections for building extended porphyrin networks. nih.govnih.gov
Heck CouplingAlkenyl groupsIntroduces conjugated linkers to modify electronic properties and assembly. nih.gov
Stille CouplingAlkenyl, Aryl groupsOffers a versatile method for C-C bond formation at the porphyrin periphery. nih.gov

Control of Regioselectivity and Stereochemistry in Functionalization Reactions

Controlling the regioselectivity and stereochemistry of reactions on the multifunctional Zn(II) Protoporphyrin IX dimethyl ester is critical for synthesizing homogenous, well-defined products. The molecule possesses two non-equivalent vinyl groups at positions 2 and 4, which are primary targets for functionalization. Achieving selectivity between these sites, as well as controlling the outcome of reactions at the vinyl groups themselves, is a significant synthetic challenge.

A notable example of exceptional regiocontrol is observed in the rhodium-catalyzed hydroformylation of the vinyl groups. For the Zn(II) complex of protoporphyrin-IX dimethyl ester, this reaction exhibits a remarkable preference for the formation of the branched aldehyde, achieving this outcome with 99% selectivity. researchgate.net This high degree of regioselectivity is observed independently of the specific reaction conditions employed, highlighting the strong directing effect of the zinc-chelated porphyrin system. researchgate.net

Reaction Catalyst Substrate Product Regioselectivity
HydroformylationRhodium-based catalystZn(II) Protoporphyrin IX dimethyl esterBranched aldehyde at the vinyl group99% researchgate.net

In the context of palladium-catalyzed cross-coupling reactions, regioselectivity is typically governed by the initial halogenation step. nih.gov By carefully controlling the conditions for reactions such as bromination, it is possible to selectively functionalize specific positions on the porphyrin periphery. The subsequent cross-coupling reaction then proceeds at these predetermined sites, ensuring the regiochemical integrity of the final product.

While control of regioselectivity is well-documented for several key transformations, the control of stereochemistry in reactions involving the generation of new chiral centers at the periphery of Zn(II) Protoporphyrin IX dimethyl ester is a more complex challenge. The primary focus in the literature has been on achieving regiocontrol during the modification of the existing vinyl groups or the porphyrin core, rather than on diastereoselective or enantioselective transformations. Future work in this area may focus on developing catalytic systems capable of inducing high stereocontrol, further expanding the synthetic utility of this versatile macrocycle.

Advanced Spectroscopic and Photophysical Characterization of Zn Ii Protoporphyrin Ix Dimethyl Ester

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of Zn(II) Protoporphyrin IX dimethyl ester, like other metalloporphyrins, is dominated by two types of transitions within the π-electron system of the macrocycle. These are best described by Gouterman's four-orbital model, which considers the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs). lasalle.edu

The spectrum is characterized by an intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q bands. The Soret band arises from a strongly allowed transition to the second excited singlet state (S₂), while the Q bands are associated with a weakly allowed transition to the first excited singlet state (S₁). lasalle.edu For Zn(II) protoporphyrin, the Soret band is typically observed around 420 nm. hitachi-hightech.com The Q band region for metalloporphyrins often shows two peaks. researchgate.net In dimethyl sulfoxide (B87167) (DMSO), Zn(II) protoporphyrin exhibits a Soret band at approximately 423 nm, with Q bands appearing at roughly 548 nm and 586 nm. hitachi-hightech.com

The insertion of the Zn(II) ion into the porphyrin core simplifies the Q-band structure compared to the free-base porphyrin, which typically shows four Q-bands. This is due to the increased symmetry of the molecule (from D₂h to D₄h). lasalle.edu The electronic transitions are influenced by the solvent environment, with shifts in peak positions and changes in band shape being common.

Table 1: UV/Vis Absorption Maxima for Zn(II) Protoporphyrin Derivatives

Solvent Soret Band (nm) Q-Band (0,0) (nm) Q-Band (1,0) (nm)
Dimethyl sulfoxide (DMSO) 423 548 586
Chloroform (B151607) 407 ~540 ~575

Note: Data is compiled from various sources and may represent Zn(II) Protoporphyrin or its dimethyl ester derivative. hitachi-hightech.comomlc.orgporphychem.com

Upon excitation into the absorption bands, Zn(II) Protoporphyrin IX dimethyl ester relaxes to the first excited singlet state (S₁) and can then decay back to the ground state (S₀) via fluorescence. The fluorescence spectrum is typically a mirror image of the Q-band absorption spectrum. For Zn(II) protoporphyrin, emission is observed with a primary band around 575-590 nm and a secondary, lower energy band. hitachi-hightech.comresearchgate.net

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For Zn(II) porphyrins, this value is generally lower than for the corresponding free-base porphyrins. researchgate.net The fluorescence lifetime (τf), the average time the molecule spends in the excited singlet state before returning to the ground state, is also a key parameter. Pulse radiolysis experiments in benzene (B151609) have identified an emitting singlet state for protoporphyrin IX dimethyl ester with a lifetime of 23 ns. researchgate.netelsevierpure.com

Table 2: Fluorescence Properties of Zn(II) Porphyrin Derivatives

Compound Solvent Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τf) (ns)
Zn(II) Protoporphyrin IX Not specified High Not specified
Protoporphyrin IX dimethyl ester (singlet state) Benzene Not specified 23

Note: Data compiled from multiple sources. researchgate.netresearchgate.netresearchgate.netelsevierpure.com

Following intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), the porphyrin can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

The determination of ΦΔ can be achieved through direct or indirect methods. The direct method involves detecting the characteristic phosphorescence of singlet oxygen at approximately 1270 nm. rsc.orgmdpi.com Indirect methods often employ a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is consumed in a reaction with singlet oxygen. The rate of DPBF consumption, monitored by changes in its absorption spectrum, is proportional to the rate of singlet oxygen production. ias.ac.in

For zinc metalloporphyrins, the incorporation of the zinc ion has been shown to reduce the singlet oxygen quantum yield compared to the free-base porphyrin. rsc.org For instance, the ΦΔ for Zn(II) Hematoporphyrin IX dimethyl ester was found to be 0.40 in N,N-dimethyl formamide (B127407) (DMF). ias.ac.in The efficiency of singlet oxygen generation is a critical parameter for applications such as photodynamic therapy. ias.ac.innih.gov

Table 3: Singlet Oxygen Quantum Yields (ΦΔ) for Porphyrin Derivatives

Compound Solvent Quantum Yield (ΦΔ)
Zn(II) Hematoporphyrin IX dimethyl ester DMF 0.40

Note: Data from studies on related porphyrin compounds. ias.ac.in

Time-Resolved Spectroscopic Techniques

Ultrafast transient absorption spectroscopy provides insights into the initial photophysical events occurring on picosecond and femtosecond timescales following photoexcitation. Upon excitation into the Soret band, the molecule rapidly relaxes to the S₁ state. This internal conversion process can be accompanied by vibrational relaxation within the excited states. nih.gov

Flash photolysis is a powerful technique for studying the properties of transient species with longer lifetimes, such as triplet states. In the absence of quenchers, the triplet state of a porphyrin can decay back to the ground state through phosphorescence or non-radiative processes. The triplet lifetime (τT) is a key parameter in this regard.

For Protoporphyrin IX dimethyl ester in benzene solution, pulse radiolysis experiments have identified a long-lived transient absorption attributed to the triplet state. researchgate.net This non-emitting state was found to have a lifetime of >240 µs. elsevierpure.com The triplet-triplet absorption spectrum shows characteristic bands, for instance at 460 nm and 700 nm. researchgate.net The triplet state is efficiently quenched by molecular oxygen, and the rate of this quenching can be determined to understand the efficiency of singlet oxygen generation. researchgate.netrsc.org The lifetime of the triplet state is a crucial factor in determining the potential for photosensitization reactions. nih.govnih.gov

Table 4: Triplet State Properties of Protoporphyrin IX Dimethyl Ester

Solvent Triplet-Triplet Absorption Maxima (nm) Triplet Lifetime (τT)

Note: Data obtained from pulse radiolysis experiments. researchgate.netelsevierpure.com

Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime of a molecule. This method involves exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse. By constructing a histogram of these arrival times, the fluorescence decay profile can be accurately determined. horiba.comedinst.com

For protoporphyrin IX (PpIX), the parent compound of Zn(II) Protoporphyrin IX dimethyl ester, TCSPC has been instrumental in characterizing its photophysical properties. The fluorescence lifetime of PpIX is sensitive to its environment, including aggregation state and the polarity of the solvent. nih.gov In vitro studies using time-resolved fluorescence spectroscopy have shown that the formation of aggregates can lead to species with subnanosecond excited-state lifetimes. nih.gov When reconstituted in apohorseradish peroxidase, protoporphyrin IX exhibits a single exponential fluorescence decay with a lifetime of 16.87 ns at 22°C, with emission maxima at 633 and 696 nm. nih.gov In a tumour mimic environment consisting of gellan gum and Intralipid, the average fluorescence lifetime of PpIX was observed to be approximately 11 ± 3ns. mmc-series.org.uk

While specific TCSPC data for Zn(II) Protoporphyrin IX dimethyl ester is not extensively detailed in the provided search results, the principles and findings from studies on the closely related PpIX are highly relevant. The insertion of the zinc ion is expected to influence the electronic structure and thus the fluorescence lifetime. Generally, metalloporphyrins like the zinc complex exhibit well-defined fluorescence and phosphorescence, and their excited-state dynamics are crucial for applications in photodynamic therapy and as photosensitizers. The TCSPC technique allows for the precise measurement of these lifetimes, providing insight into the deactivation pathways of the excited singlet state.

Table 1: Illustrative Fluorescence Lifetime Data for Protoporphyrin IX Derivatives

Compound/SystemFluorescence Lifetime (τ)Notes
Protoporphyrin IX in apohorseradish peroxidase16.87 nsSingle exponential decay at 22°C. nih.gov
Protoporphyrin IX in tumour mimic~11 ± 3 nsAverage lifetime observed over the emission spectrum. mmc-series.org.uk
Aggregated Protoporphyrin IXSubnanosecondFormation of large aggregates leads to shorter lifetimes. nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectrometry

Infrared (IR) spectroscopy is a powerful analytical tool that provides a molecular fingerprint by probing the vibrational modes of a molecule. The absorption of infrared radiation corresponds to transitions between vibrational energy levels. In the context of Zn(II) Protoporphyrin IX dimethyl ester, IR spectroscopy can be used to identify key functional groups and to understand the structural impact of metal coordination.

Studies on protoporphyrin IX and its metal complexes provide insight into the expected vibrational bands. The IR spectrum is characterized by bands corresponding to the stretching and bending vibrations of the porphyrin macrocycle and its substituents. For instance, the C=O stretching vibration of the carboxylic acid groups in protoporphyrin IX is a prominent feature. acs.org Upon esterification to the dimethyl ester, this band will be shifted to a characteristic ester carbonyl frequency. Metalation with zinc is also expected to induce changes in the IR spectrum, reflecting the coordination of the zinc ion to the pyrrole (B145914) nitrogen atoms. These changes can be observed in the vibrational modes of the porphyrin skeleton. researchgate.net

While a detailed IR spectrum for Zn(II) Protoporphyrin IX dimethyl ester is not available in the provided results, the following table summarizes typical IR vibrational modes observed in related porphyrin structures.

Table 2: Typical Infrared Vibrational Modes in Porphyrin Systems

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~1735C=O stretch (ester)General
~1598C=N stretch researchgate.net
~1539C-C stretch (pyrrole) researchgate.net
~1428C-N stretch researchgate.net
~1112, 997Pyrrole breathing modes researchgate.net

Time-Resolved Raman Spectroscopy

Time-resolved Raman spectroscopy is a technique used to study the vibrational dynamics of molecules in their excited states. By using pulsed lasers, it is possible to obtain Raman spectra of short-lived transient species, providing structural information on excited states and reaction intermediates.

Resonance Raman (RR) spectroscopy, a related technique where the excitation wavelength is tuned to an electronic absorption band of the molecule, has been applied to study Zn(II) Protoporphyrin IX dimethyl ester. rsc.org This technique provides enhanced scattering from the chromophoric part of the molecule, in this case, the porphyrin macrocycle. The RR spectra of a series of metallated protoporphyrin IX dimethyl esters, including the Zn(II) complex, have been reported. rsc.org The frequencies of the structure-sensitive bands in the Raman spectrum are influenced by the central metal ion. rsc.org

The following table presents some of the key Raman bands observed for Zn(II) Protoporphyrin IX dimethyl ester and their empirical assignments, as determined by resonance Raman spectroscopy.

Table 3: Resonance Raman Bands and Assignments for Zn(II) Protoporphyrin IX Dimethyl Ester

Wavenumber (cm⁻¹)Assignment
1622Cα=Cβ, Cα=Cmeso
1582Cα=Cβ, Cα=Cmeso
1475Cα=Cβ, Cα=Cmeso
1370Cα-N, Cβ-Cβ
1302Cmeso-H, Cα-Cβ
1162Cα-Cmeso, Cβ-substituent
1125Cα-Cmeso, Cβ-substituent
970Ring deformation
739Ring deformation
675Ring deformation

Data extracted from a study on various metalloporphyrin IX dimethyl esters.

Surface-Enhanced Raman Scattering (SERS) in Thin Films

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that provides enormous enhancement of the Raman signal for molecules adsorbed on or near nanostructured metal surfaces, typically silver or gold. This enhancement allows for the detection of analytes at very low concentrations.

The application of SERS to study thin films of metalloporphyrins has been demonstrated. acs.orgnih.gov Self-assembled monolayer films of metalloporphyrins on silver or gold substrates can be investigated to understand their orientation and interaction with the surface. acs.orgnih.gov For instance, a study on a self-assembled monolayer of a zinc porphyrin on a modified gold surface utilized SERS to indirectly probe the binding of the porphyrin to the surface. acs.org In another study, SERS was used to investigate the effects of the central metal ion on the formation of composite films of metalloporphyrins on a modified silver substrate. nih.gov The SERS spectra provided information on the coordination of the porphyrin and the orientation of the molecules on the surface. nih.gov

While specific SERS data for thin films of Zn(II) Protoporphyrin IX dimethyl ester were not found in the search results, the principles from these studies on other metalloporphyrins are directly applicable. A SERS experiment on a thin film of Zn(II) Protoporphyrin IX dimethyl ester would be expected to yield enhanced vibrational bands similar to those observed in the resonance Raman spectrum, with potential frequency shifts and intensity changes due to the interaction with the metal surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1D and 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For complex molecules like Zn(II) Protoporphyrin IX dimethyl ester, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of porphyrins is characterized by a large chemical shift dispersion due to the ring current effect of the aromatic macrocycle. Protons attached to the periphery of the ring are significantly deshielded and appear at low field (downfield), while protons positioned above or below the plane of the ring would be shielded and appear at high field (upfield).

For Protoporphyrin IX dimethyl ester, the lack of a high degree of symmetry results in a complex ¹H NMR spectrum where all the peripheral protons are, in principle, distinguishable. uni-muenchen.de The assignment of these resonances requires careful analysis, often aided by 2D NMR techniques.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing the connectivity and spatial proximity of protons in the molecule. libretexts.org

COSY spectra reveal through-bond proton-proton couplings, which helps in identifying adjacent protons.

NOESY spectra show through-space interactions between protons that are close to each other, providing information about the three-dimensional structure of the molecule.

A study on Zn(II) Protoporphyrin IX dimethyl ester would utilize these techniques to unambiguously assign the signals of the methyl, vinyl, and propionate (B1217596) side chains, as well as the meso-protons of the porphyrin core.

The following table provides a general overview of the expected ¹H NMR chemical shift regions for the different types of protons in Zn(II) Protoporphyrin IX dimethyl ester, based on the known effects of the porphyrin ring current.

Table 4: Expected ¹H NMR Chemical Shift Ranges for Zn(II) Protoporphyrin IX Dimethyl Ester

Proton TypeExpected Chemical Shift (δ, ppm)Notes
meso-H9.5 - 10.5Highly deshielded due to the ring current.
Vinyl-H6.0 - 8.5Complex splitting pattern (ABX system).
Propionate-CH₂3.0 - 4.5Methylene groups of the ester side chains.
Methyl-H (ring)3.5 - 4.0Methyl groups directly attached to the porphyrin ring.
Methyl-H (ester)~3.7Methyl groups of the dimethyl ester functionality.

Chemical Shift Analysis and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of Zn(II) Protoporphyrin IX dimethyl ester. Analysis of proton (¹H) and carbon-13 (¹³C) chemical shifts provides detailed information about the electronic environment of the nuclei within the molecule.

In solution, Zn(II) Protoporphyrin IX dimethyl ester exhibits a significant concentration dependence in its NMR spectra, which is indicative of aggregation. lsu.edu Through the technique of porphyrin/axial ligand titration, it is possible to study the monomeric and aggregated species. The addition of basic ligands such as pyrrolidine, pyridine, or lutidine leads to the dissociation of the aggregate, with complete dissociation observed at a 1:1 porphyrin to added base ratio. lsu.edu

By analyzing the spectra at varying concentrations, the chemical shifts for both the monomer and the dimer can be determined. These monomer-dimer shifts, when analyzed using the ring current model, provide insights into the geometry of the dimer. The analysis suggests a dimer structure where the two porphyrin rings are separated by approximately 4.5 Å with a slight lateral displacement. lsu.edu Specifically, rings A and B of one porphyrin molecule are positioned over rings C and D of the other. lsu.edu This arrangement supports the presence of intermolecular metal-to-porphyrin binding and potentially charge-transfer interactions. lsu.edu

Table 1: Selected ¹H NMR Chemical Shifts for Zn(II) Protoporphyrin IX Dimethyl Ester Monomer and Dimer

ProtonMonomer Shift (ppm)Monomer-Dimer Shift (ppm)
meso-HData not availableData not available
CH₃Data not availableData not available
CH=CH₂Data not availableData not available
CH₂CH₂COOCH₃Data not availableData not available

Data represents a qualitative description based on available literature; specific numerical values were not provided in the search results.

Chiroptical Spectroscopy for Electronic and Conformational States

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are highly sensitive to the three-dimensional structure and electronic properties of molecules.

Magnetic Circular Dichroism (MCD)

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a valuable tool for investigating the electronic states of porphyrins. For metalloporphyrins like Zn(II) Protoporphyrin IX dimethyl ester, MCD spectra can provide detailed information about the nature of the electronic transitions, including the prominent Soret and Q bands. The technique is particularly useful for assigning the symmetry of excited states and for studying the effects of aggregation and ligand binding on the electronic structure.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is used to study chiral molecules. While Zn(II) Protoporphyrin IX dimethyl ester is itself achiral, it can be induced to give a CD signal through interaction with chiral molecules or by forming chiral supramolecular assemblies. Exciton-coupled CD, where two porphyrin chromophores are held in a chiral orientation, can be a powerful tool for determining the absolute stereochemistry of chiral molecules to which the porphyrins are attached. columbia.edu The bisignate CD signal that arises from the interaction of the Soret transition moments can be used to deduce the chiral twist between the porphyrin units. columbia.edu This approach has been used to study the conformation of various molecules by derivatizing them with porphyrins. columbia.edu

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For Zn(II) Protoporphyrin IX dimethyl ester (C₃₆H₃₆N₄O₄Zn), the exact mass is calculated to be 652.2028. medkoo.com HRMS is crucial for confirming the identity and purity of the synthesized or isolated compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of large and non-volatile molecules like porphyrins. In MALDI-TOF, the analyte is co-crystallized with a matrix material that absorbs the laser energy, leading to gentle desorption and ionization of the analyte.

For the analysis of Zn(II) Protoporphyrin IX, various matrices can be employed. nih.gov Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation patterns. nih.gov Studies have shown that different matrices can produce similar fragmentation patterns for metalloporphyrins, with some matrices yielding higher intensity spectra. nih.gov This technique is valuable for confirming the molecular structure and for studying the stability of the metalloporphyrin complex. nih.gov

Table 2: Summary of Mass Spectrometry Data for Zn(II) Protoporphyrin IX Dimethyl Ester

TechniqueInformation ProvidedObserved/Expected Value
HRMSExact Mass652.2028 medkoo.com
MALDI-TOFMolecular Ion (m/z)Data not available

Electrochemical Characterization

The electrochemical behavior of metalloporphyrins is crucial for understanding their electron transfer properties and potential applications in areas such as catalysis, sensing, and molecular electronics. The electrochemical characterization of Zn(II) Protoporphyrin IX dimethyl ester and its close analogs has been investigated, primarily through techniques like cyclic voltammetry (CV).

Research on films of Zn(II) Protoporphyrin IX (ZnPP) on indium-tin oxide (ITO) substrates has provided insights into its redox properties. jpn.orgnih.gov Cyclic voltammetry studies of these films reveal a well-defined but irreversible oxidation peak. jpn.orgnih.gov This irreversibility suggests that the oxidized species is unstable and undergoes subsequent chemical reactions. jpn.org The electroactivity of the ZnPP film is reportedly lost after a single potential scan, and evidence from UV-visible absorption spectroscopy indicates that the porphyrin molecules are desorbed from the electrode surface following oxidation. jpn.orgnih.gov The proposed mechanism for this observation in aqueous solution involves the oxidation of the porphyrin macrocycle, leading to the formation of a dioxoporphomethene, which increases the hydrophilicity and causes desorption. jpn.org

The intensity of the anodic peak in the cyclic voltammograms of ZnPP films has been shown to correlate with the amount of adsorbed porphyrin on the electrode surface. jpn.orgnih.gov This indicates that the electrochemical response is dependent on the surface coverage of the electroactive species.

While detailed electrochemical data specifically for Zn(II) Protoporphyrin IX dimethyl ester in solution is not extensively available in the reviewed literature, studies on related Zn(II) porphyrin conjugates provide some context. For instance, a bisacridinium-Zn(II) porphyrin conjugate was reported to undergo a two-electron oxidation of the porphyrin moiety. academie-sciences.fr

The electrochemical characteristics are highly dependent on the solvent, electrolyte, and the specific structure of the porphyrin derivative. For Zn(II) Protoporphyrin IX films, the studies were conducted in an aqueous solution. jpn.org The nature of the axial ligands and the peripheral substituents on the porphyrin ring can significantly influence the redox potentials.

Below is a table summarizing the electrochemical data gathered from studies on Zn(II) Protoporphyrin IX films. It is important to note that this data pertains to the non-esterified form of the compound and was obtained under specific experimental conditions.

CompoundMethodExperimental ConditionsObservationReference
Zn(II) Protoporphyrin IX (Film)Cyclic Voltammetry (CV)Aqueous 0.1 M Na2SO4 solution, ITO electrode, sweep rate 50 mV s⁻¹Irreversible oxidation peak jpn.org
Zn(II) Protoporphyrin IX (Film)Cyclic Voltammetry (CV)Aqueous 0.1 M Na2SO4 solution, ITO electrodeLoss of electroactivity after a single scan jpn.org

Computational and Theoretical Investigations of Zn Ii Protoporphyrin Ix Dimethyl Ester

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of Zn(II) Protoporphyrin IX dimethyl ester and related zinc porphyrins. Methods like Density Functional Theory (DFT) are frequently employed to elucidate the electronic properties that govern their spectroscopic and photophysical behavior. osf.ioresearchgate.net

A common approach involves using hybrid functionals, such as B3LYP, paired with a suitable basis set like 6-31G(d,p), to model the molecule's ground and excited states. osf.ioresearchgate.net These calculations are crucial for interpreting the characteristic UV-visible absorption spectra of porphyrins, which are dominated by the intense Soret (or B) band around 400-450 nm and the weaker Q-bands in the 550-600 nm region. osf.io Theoretical models, such as Gouterman's four-orbital model, provide a framework for understanding these absorptions, attributing them to π–π* electronic transitions among the frontier molecular orbitals. osf.ionih.gov

DFT calculations can predict how structural modifications, such as the addition of substituents to the porphyrin ring, affect the electronic structure. For instance, adding electron-withdrawing groups can preferentially stabilize certain orbitals over others, leading to predictable shifts in absorption wavelengths and intensities. osf.io Time-dependent DFT (TD-DFT) is particularly useful for simulating absorption spectra and understanding the nature of electronic excitations. researchgate.net The choice of the central metal ion also significantly influences the electronic structure; the zinc ion in Zn(II) Protoporphyrin IX dimethyl ester is known to have minimal effects on the planarity of the porphyrin ring compared to other metals. researchgate.net

Table 1: Computational Methods in Electronic Structure Analysis

Method Application Key Findings
Density Functional Theory (DFT) Geometry optimization, electronic property calculation. Provides insights into how the Zn atom and functional groups affect electronic properties. researchgate.net
B3LYP/6-31G(d,p) Calculation of frontier orbitals and excited states. Used to analyze π–π* transitions responsible for B- and Q-bands in absorption spectra. osf.io
Time-Dependent DFT (TD-DFT) Simulation of UV-visible absorption spectra. Correlates theoretical predictions with experimental spectroscopic data. nih.govresearchgate.net

| Gouterman's Four-Orbital Model | Interpretation of porphyrin electronic spectra. | Explains the origin of the characteristic Soret and Q-bands. osf.ionih.gov |

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory is instrumental in describing the distribution and energy of electrons within Zn(II) Protoporphyrin IX dimethyl ester. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they dictate the molecule's reactivity and electronic properties. researchgate.net

In metalloporphyrins, the two highest occupied orbitals, designated a1u and a2u, are nearly degenerate. osf.io However, they possess significantly different electron density distributions. The a2u orbital has high electron density at the meso-carbon positions, while the a1u orbital has greater density at the β-carbons and virtually none at the meso-carbons. osf.io The relative ordering and energy gap between these orbitals are critical in determining the rates of processes like electron transfer. osf.io

Theoretical studies have shown that the HOMO is typically composed of delocalized π orbitals located on the porphyrin core. researchgate.net The LUMO, conversely, often exhibits a bonding character between different subunits of the molecule. researchgate.net The energy difference between the HOMO and LUMO levels, known as the energy gap, is a crucial parameter that influences the molecule's absorption spectrum and its potential application in areas like organic solar cells. researchgate.net Computational methods allow for the visualization of these orbitals and the calculation of their energy levels, providing a rationale for the observed photophysical properties. researchgate.netresearchgate.net For example, DFT calculations at the B3LYP/6-31G(d,p) level have been successfully used to obtain and visualize the frontier molecular orbitals of zinc porphyrin derivatives. researchgate.net

Table 2: Frontier Molecular Orbital Characteristics in Zinc Porphyrins

Molecular Orbital Key Characteristics Significance
HOMO (a1u, a2u) Nearly degenerate π orbitals with distinct electron density distributions. osf.io The energy ordering and splitting influence electron transfer rates and electronic communication. osf.io
LUMO Typically shows bonding character between subunits. researchgate.net The energy level is crucial for processes like electron injection in photosensitized systems. researchgate.net

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied orbitals. | A key factor determining the absorption spectrum and intramolecular charge transfer capabilities. researchgate.net |

Theoretical Modeling of Excited State Dynamics

Understanding the fate of Zn(II) Protoporphyrin IX dimethyl ester after it absorbs light requires theoretical modeling of its excited-state dynamics. These simulations track the molecule's behavior on ultrafast timescales, revealing the pathways for energy dissipation, such as internal conversion, intersystem crossing, and fluorescence. aip.org

Nonadiabatic dynamics simulations are essential for modeling these processes, as they account for the coupling between electronic and nuclear motion, which is forbidden under the Born-Oppenheimer approximation. nih.govrsc.org Methodologies like Nonadiabatic Excited-State Molecular Dynamics (NA-ESMD) and trajectory surface hopping (e.g., Fewest Switches Surface Hopping, FSSH) are employed to simulate processes like internal conversion between excited states. nih.govnih.gov These simulations can reveal the specific vibrational modes that promote transitions between electronic states and help explain why different porphyrin derivatives exhibit varying photophysical properties. nih.gov

For instance, theoretical studies on similar porphyrin systems have been used to model excited-state energy transfer (EET) in molecular arrays designed for artificial light-harvesting. nih.gov A combination of DFT, TD-DFT, and quantum dynamics can simulate the EET process, highlighting the importance of including the coupling between nuclear and electronic degrees of freedom to achieve results consistent with experimental observations. nih.gov Pulse radiolysis experiments, complemented by calculations such as CNDO/S, have been used to identify the singlet and triplet excited states of protoporphyrin IX dimethyl ester and measure their lifetimes. researchgate.netelsevierpure.com

Table 3: Theoretical Approaches to Excited State Dynamics

Theoretical Method Process Modeled Key Insights
Nonadiabatic Excited-State Molecular Dynamics (NA-ESMD) Internal Conversion (IC) Elucidates the role of vibronic coupling and identifies relevant normal modes driving the dynamics. nih.gov
Fewest Switches Surface Hopping (FSSH) Nonadiabatic Transitions Simulates the probability of switching between different potential energy surfaces during the dynamics. nih.gov
Quantum Dynamics (QD) Simulations Excited-State Energy Transfer (EET) Models the transfer of energy between different parts of a molecular system, crucial for light-harvesting applications. nih.gov

| CNDO/S Calculations | Multiplicity of Excited States | Supports experimental assignments of singlet and triplet states based on their calculated properties. elsevierpure.com |

Computational Studies of Reaction Mechanisms

Computational studies are invaluable for elucidating the reaction mechanisms involving Zn(II) Protoporphyrin IX dimethyl ester, particularly in the context of photochemistry and electrochemistry. These theoretical investigations can map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed picture of how reactions proceed.

In photosensitized reactions, theoretical models can help distinguish between different quenching pathways. For example, in a system designed for photosensitized hydrogen generation, computational analysis can support proposed oxidative or reductive quenching mechanisms. nih.gov An oxidative quenching pathway might involve electron transfer from the triplet excited state of the zinc porphyrin to a catalyst, forming a porphyrin cation radical (ZnPP•+). nih.gov Computational chemistry can assess the feasibility of such steps and help interpret experimental results, such as the rapid reduction of the generated cation radical by a sacrificial electron donor. nih.gov

Electrochemical reactions have also been investigated with the aid of theoretical models. Studies on the oxidation of Zn(II) protoporphyrin IX films have proposed multi-step mechanisms. jpn.org For instance, the electrochemical oxidation in an aqueous environment is suggested to proceed via a two-electron, two-proton step, leading to the formation of a quinoidal dioxoporphomethene. jpn.org Computational studies can help validate such proposed mechanisms by calculating the redox potentials and examining the electronic structure of the intermediates.

Table 4: Investigated Reaction Mechanisms

Reaction Type Proposed Mechanism Role of Computational Studies
Photosensitized H₂ Generation Oxidative quenching pathway involving electron transfer from the triplet excited state (³ZnPP*) to a platinum catalyst. nih.gov Supports the feasibility of the proposed pathway and helps interpret the role of reaction components like electron donors. nih.gov
Electrochemical Oxidation Irreversible oxidation in aqueous solution leading to the formation of a dioxoporphomethene species. jpn.org Helps to rationalize the observed electrochemical behavior and the subsequent loss of electroactivity in cyclic voltammetry. jpn.org

| Redox Reactions | Intermolecular interaction with organic peroxides. | Evaluates the effect of the porphyrin macrocycle's electronic and conformational features on redox properties and reaction rates. researchgate.net |

Molecular Interactions and Supramolecular Chemistry of Zn Ii Protoporphyrin Ix Dimethyl Ester

Interactions with Nucleic Acids and G-Quadruplex Structures

The interaction of porphyrin-based molecules with nucleic acid structures, particularly G-quadruplexes, is a field of significant research interest. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, and they play crucial roles in various biological processes, making them attractive targets for therapeutic intervention.

Binding Mechanisms and Selectivity

Zn(II) Protoporphyrin IX (ZnPPIX) and similar zinc porphyrins are known to bind to G-quadruplex structures primarily through non-covalent interactions. The binding mechanism is largely dictated by the large, planar aromatic macrocycle of the porphyrin, which facilitates π-π stacking interactions with the flat G-tetrads that form the core of the G-quadruplex structure. researchgate.net These interactions can occur at the ends of the G-quadruplex (end-stacking) or by insertion between the G-tetrads (intercalation). nih.gov

The selectivity of these porphyrins for G-quadruplexes over other DNA forms, such as duplex DNA, is attributed to the unique topology of the G-quadruplex structure, particularly the exposed G-tetrads which provide an ideal surface for stacking interactions. The specific G-quadruplex topology (e.g., parallel, antiparallel, or hybrid) and the nature of the loops can also influence the binding affinity and mode. Studies on related zinc porphyrins, such as the cationic ZnTMPyP4, have quantitatively identified coexisting binding modes, including end-stacking and intercalation, with the proportions varying depending on the specific G-quadruplex sequence. researchgate.netnih.gov

The binding stoichiometry, or the ratio of the ligand to the G-quadruplex, is a key factor in understanding the binding mechanism. For the related compound ZnTMPyP4, binding stoichiometries with different G-quadruplexes have been determined to be 1:2, 1:1, and 1:2, highlighting that the interaction is dependent on the specific G-quadruplex structure. researchgate.netnih.gov

Fluorescence Enhancement upon G-Quadruplex Binding

One of the significant photophysical consequences of ZnPPIX binding to G-quadruplexes is a notable enhancement of its fluorescence. nih.gov In aqueous solutions, porphyrins like ZnPPIX tend to aggregate, which leads to self-quenching of their fluorescence. Upon binding to a G-quadruplex, the porphyrin molecule is de-aggregated and held in a more rigid, protected microenvironment. nih.gov This restriction of intramolecular motion and protection from solvent quenching reduces non-radiative decay pathways, resulting in a significant increase in fluorescence quantum yield. nih.govnih.gov

This "light-up" property is highly valuable for the development of fluorescent probes and sensors. For instance, this phenomenon has been harnessed to create DNA sensors and aptasensors. nih.gov In one sensor design, a hairpin DNA structure containing a "caged" G-quadruplex sequence is used. In the presence of a target analyte DNA, the hairpin opens, allowing the G-quadruplex to form and bind to ZnPPIX, which generates a strong fluorescence signal for detection. nih.govresearchgate.net This principle has been applied to detect DNA, adenosine-5'-triphosphate (B57859) (ATP), and even telomerase activity from cancer cell extracts. nih.gov

PropertyDescriptionSignificance
Binding Mode Primarily π-π stacking with G-tetrads; can involve end-stacking and intercalation.Determines the stability and specificity of the interaction.
Selectivity Preferential binding to G-quadruplex structures over duplex DNA.Allows for targeted applications in diagnostics and therapeutics.
Fluorescence Significant fluorescence enhancement upon binding to G-quadruplexes.Enables use as a "light-up" probe for sensing and imaging.

Reconstitution Studies with Hemoproteins as Non-Natural Cofactors

Hemoproteins are a class of proteins that contain a heme cofactor. The iron atom in the heme group is central to their function, which includes oxygen transport, electron transfer, and catalysis. By replacing the native iron-containing protoporphyrin IX (heme) with other metalloporphyrins, such as ZnPPIX, artificial metalloenzymes with novel properties can be created.

Myoglobin Reconstitution with Zn(II) Protoporphyrin IX

Myoglobin, an oxygen-binding protein found in muscle tissue, is a common scaffold for such reconstitution studies. The native heme can be removed to produce apomyoglobin, which can then be reconstituted with ZnPPIX to form zinc-myoglobin (ZnMb). nih.gov This substitution of the redox-active iron with the redox-inactive zinc(II) ion alters the protein's function. While ZnMb cannot bind oxygen reversibly like native myoglobin, it becomes highly fluorescent, a property that can be exploited to study protein structure and dynamics. nih.gov

These reconstituted proteins serve as valuable models for understanding protein-cofactor interactions and for engineering proteins with new functions. For example, the fluorescence of ZnMb has been used to study the penetration and diffusion of small molecules like oxygen into the protein's interior. researchgate.net

Mechanistic Probes in Enzyme Systems

ZnPPIX is a well-established potent and selective inhibitor of heme oxygenase (HO), the enzyme responsible for heme degradation. researchgate.netnih.gov By competitively binding to the active site of HO, ZnPPIX blocks the breakdown of heme into biliverdin, iron, and carbon monoxide. This inhibitory activity makes ZnPPIX a crucial tool for studying the physiological and pathological roles of heme oxygenase and its products. researchgate.netnih.gov

The use of ZnPPIX as a mechanistic probe extends to other enzyme systems as well. For instance, it has been shown to inactivate nitric oxide synthase (NOS) isoforms and inhibit soluble guanylyl cyclase. rsc.org These inhibitory effects allow researchers to investigate the complex signaling pathways involving nitric oxide and carbon monoxide. Because Zn(II) is redox-inactive under physiological conditions, its incorporation in place of iron in hemoproteins can help to dissect the purely structural roles of the porphyrin cofactor from the catalytic roles that depend on the redox activity of the central metal ion.

ApplicationSystemOutcome
Protein Reconstitution MyoglobinCreation of fluorescent zinc-myoglobin (ZnMb) for structural and dynamic studies.
Enzyme Inhibition Heme Oxygenase (HO)Potent and selective inhibition, enabling the study of heme catabolism.
Mechanistic Probe Nitric Oxide Synthase (NOS), Soluble Guanylyl CyclaseInactivation/inhibition, allowing for investigation of related signaling pathways.

Formation of Supramolecular Assemblies

The self-assembly of porphyrins into well-defined nanostructures is a cornerstone of supramolecular chemistry. These assemblies are driven by non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. Protoporphyrin IX and its derivatives are amphiphilic molecules, possessing both a hydrophobic porphyrin core and hydrophilic propionic acid side chains, which influences their aggregation behavior. acs.org

Langmuir-Blodgett and Langmuir-Schaefer Film Formation

The formation of highly organized ultrathin films of porphyrin derivatives can be achieved using Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques. These methods involve creating a monolayer of molecules at the air-water interface, which is then transferred to a solid substrate.

Research on the closely related compound, Protoporphyrin IX zinc(II) (ZnPP), which has carboxylic acid groups instead of methyl esters, demonstrates the formation of well-defined Langmuir monolayers at the air/water interface. jpn.org These monolayers can be successfully transferred onto solid substrates to create homogeneous LB films. jpn.org The LS method is a variation where the substrate approaches the monolayer horizontally, which can be advantageous for rigid monolayers. mdpi.com The LB technique typically involves vertically dipping the substrate through the monolayer. mdpi.com The ability to form these organized structures is a hallmark of amphiphilic porphyrins, allowing for controlled thickness and molecular arrangement in the resulting film. jpn.org

While this research was conducted on the diacid form (ZnPP), the fundamental principles of forming a floating monolayer and transferring it to a substrate are applicable to the dimethyl ester derivative, which also possesses amphiphilic character.

π-π Stacking Interactions in Organized Monolayers

A primary driving force in the assembly of organized monolayers of porphyrin compounds is the attractive π-π stacking interaction between the large, aromatic porphyrin macrocycles. jpn.orgnih.gov In Langmuir-Blodgett films of the related Zn(II) Protoporphyrin IX, these interactions are substantial and lead to the formation of H-aggregates. jpn.org The formation of such aggregates is identified by a blue shift in the Soret band of the compound's UV-visible spectrum. jpn.org

In these organized assemblies, the porphyrin molecules stack in a face-to-face arrangement. nih.gov Studies on ZnPP LB films have determined that the porphyrin macrocycles are not oriented parallel to the substrate but maintain a distinct tilt. Linear dichroism measurements revealed an average orientation angle of approximately 39.5° for the macrocycle with respect to the substrate surface. jpn.org This tilted stacking arrangement allows for significant overlap between adjacent porphyrin rings, maximizing the stabilizing π-π interactions that are crucial for the structural integrity of the monolayer. jpn.org

Table 1: Properties of Zn(II) Protoporphyrin IX Monolayers

Property Finding Source
Film Type Langmuir-Blodgett (LB) Film jpn.org
Dominant Interaction π-π Stacking jpn.org
Aggregate Type H-aggregates jpn.org
Molecular Orientation Tilted macrocycle jpn.org

| Tilt Angle vs. Substrate | ~39.5° | jpn.org |

Interactions with Small Molecules and Phase Transfer Mechanisms

Zn(II) Protoporphyrin IX dimethyl ester is capable of interacting with small molecules, leading to the formation of adducts that can facilitate the transfer of molecules between different phases (e.g., from a polar to a non-polar environment).

Adduct Formation with Trimethylamine-N-oxide (TMAO)

Research has shown that Zn(II) Protoporphyrin IX dimethyl ester (ZnPPDME) effectively bonds with the small, hydrophilic molecule Trimethylamine-N-oxide (TMAO). nih.govresearchgate.net TMAO is an ionic molecule typically found in aqueous or plasma environments. nih.govresearchgate.net The interaction results in the formation of a distinct adduct, [TMAOZnPPDME]. nih.govresearchgate.net This bonding occurs between the oxygen atom of TMAO and the central zinc ion of the porphyrin. The formation of this complex is visually indicated by a color change of the ZnPPDME solution upon the addition of TMAO. researchgate.net

Role in Phase Transfer Processes

The formation of the [TMAOZnPPDME] adduct is critical for mediating the phase transfer of TMAO. nih.govresearchgate.net While TMAO itself is hydrophilic and resides in polar environments like blood plasma, the ZnPPDME molecule is lipophilic. researchgate.net By forming the adduct, the resulting [TMAOZnPPDME] complex becomes sufficiently lipophilic to move from a polar phase (like water or plasma) into a non-polar, lipid environment. nih.govresearchgate.net This mechanism effectively acts as a transport system, carrying the otherwise water-soluble TMAO into a lipid phase where it can then interact with lipid-soluble molecules. nih.govresearchgate.net This phase transfer has been identified as a key step in processes where TMAO interacts with molecules like cholesterol within lipid membranes. nih.govresearchgate.net

Table 2: Zn(II) Protoporphyrin IX Dimethyl Ester Interactions with TMAO

Interacting Molecules Adduct Formed Key Outcome Source

Mechanistic Studies in Chemical Biology Contexts Involving Zn Ii Protoporphyrin Ix Dimethyl Ester

Intramolecular Energy Relaxation and Deactivation Pathways

The photophysical properties of Zn(II) Protoporphyrin IX dimethyl ester are dictated by the rapid processes of energy relaxation and deactivation that follow electronic excitation. Upon absorption of light, the molecule is promoted to an excited singlet state. Studies utilizing picosecond absorption spectroscopy have been instrumental in elucidating the dynamics of these excited states. For Zn(II) Protoporphyrin IX dimethyl ester, the lifetime of the excited singlet state has been determined to be approximately 2.6 ± 0.5 picoseconds. researchgate.net Following excitation, the molecule can return to the ground state via several pathways, including fluorescence and non-radiative internal conversion. The emission spectrum of Zn(II) Protoporphyrin IX dimethyl ester in chloroform (B151607) shows a characteristic fluorescence, which is attributed to a π-π* transition. researchgate.netomlc.org

The deactivation pathways of the excited state are crucial in determining the molecule's photosensitizing capabilities. A key process is intersystem crossing from the excited singlet state to a longer-lived triplet state. mdpi.com This triplet state is of particular importance in photochemical reactions, as its extended lifetime allows for interaction with other molecules, such as molecular oxygen. mdpi.comresearchgate.net

Interactive Data Table: Excited State Lifetimes of Metalloprotoporphyrin IX Dimethyl Esters

CompoundExcited Singlet State Lifetime (ps)
Zn(II) Protoporphyrin IX dimethyl ester 2.6 ± 0.5
Ni(II) Protoporphyrin IX dimethyl ester10 ± 2
Pd(II) Protoporphyrin IX dimethyl ester19 ± 3
Pt(II) Protoporphyrin IX dimethyl ester< 8

Photoinduced Processes and Singlet Oxygen Generation

The photoinduced processes of Zn(II) Protoporphyrin IX dimethyl ester are central to its application in photodynamic therapy and other light-driven biological interventions. These processes are initiated by the absorption of light, leading to the formation of excited states that can engage in subsequent chemical reactions.

Photosensitization Mechanisms

As a photosensitizer, Zn(II) Protoporphyrin IX dimethyl ester can initiate photochemical reactions upon light absorption. The mechanism of photosensitization primarily involves the triplet excited state of the porphyrin. mdpi.com After intersystem crossing from the singlet excited state, the triplet state of the porphyrin can interact with molecular oxygen, which is naturally present in a triplet ground state (³O₂). mdpi.commdpi.com

This interaction can proceed via two main pathways, classified as Type I and Type II photochemical mechanisms. mdpi.com In the Type II mechanism, energy is transferred from the triplet-excited photosensitizer to ground-state molecular oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂). mdpi.commdpi.com The Type I mechanism involves electron or hydrogen atom transfer between the excited photosensitizer and a substrate, leading to the formation of radical ions or radicals, which can then react with oxygen to produce other reactive oxygen species (ROS) like the superoxide (B77818) anion (O₂•⁻). mdpi.com For porphyrins, the generation of singlet oxygen via the Type II pathway is generally more efficient. mdpi.com

Reactive Oxygen Species Generation in In Vitro Models

In vitro studies have confirmed the ability of Zn(II) Protoporphyrin IX and its derivatives to generate reactive oxygen species upon illumination. The primary ROS generated through the Type II mechanism is singlet oxygen (¹O₂). mdpi.commdpi.com The quantum yield of singlet oxygen generation is a critical parameter for evaluating the efficacy of a photosensitizer.

In addition to singlet oxygen, the generation of superoxide radicals (O₂•⁻) via a Type I mechanism has also been observed. mdpi.com The balance between Type I and Type II pathways can be influenced by the local microenvironment, including the concentration of the photosensitizer, oxygen availability, and the presence of other biomolecules that can act as substrates for electron transfer. mdpi.com Studies have shown that Zn(II) Protoporphyrin IX can induce a significant accumulation of reactive oxygen species in tumor cells, which contributes to its cytotoxic effects. nih.govresearchgate.net

Interactive Data Table: Key Photoinduced Processes and Generated Species

ProcessMechanism TypeKey ReactantsPrimary Product
Singlet Oxygen Generation Type II ³Zn(II)P, ³O₂¹O₂
Superoxide GenerationType I³Zn(II)P, SubstrateO₂•⁻

Zn(II)P refers to the excited state of Zn(II) Protoporphyrin IX dimethyl ester.

Enzymatic Inhibition Mechanisms

Zn(II) Protoporphyrin IX is a recognized inhibitor of specific enzymes, a property that underlies some of its biological and potential therapeutic effects. Its structural similarity to heme allows it to interact with the active sites of heme-binding enzymes.

Heme Oxygenase-1 (HO-1) Inhibition

Zn(II) Protoporphyrin IX is a potent and competitive inhibitor of heme oxygenase-1 (HO-1). medchemexpress.comselleckchem.comechelon-inc.com HO-1 is the rate-limiting enzyme in the degradation of heme, catabolizing it into biliverdin, free iron, and carbon monoxide. nih.gov By acting as a competitive inhibitor, Zn(II) Protoporphyrin IX binds to the active site of HO-1, preventing the binding and degradation of the natural substrate, heme. nih.gov This inhibition leads to a reduction in the production of the downstream products of heme catabolism. The inhibitory effect of Zn(II) Protoporphyrin IX on HO-1 has been demonstrated to have significant antitumor effects in various cancer models. nih.gov The regulation of HO-1 expression by Zinc Protoporphyrin can be complex, with reports of both induction and suppression in different cell types. medchemexpress.com

Telomerase Activity Inhibition Mechanisms

Recent studies have identified Zn(II) Protoporphyrin as an inhibitor of telomerase activity. nih.govnih.gov Telomerase is a reverse transcriptase that is crucial for maintaining telomere length and is reactivated in a majority of cancers, contributing to cellular immortalization. nih.gov Zn(II) Protoporphyrin has been shown to be an effective inhibitor of telomerase activity in both intact cells and cellular extracts, with IC₅₀ and EC₅₀ values in the low micromolar range. nih.govnih.gov

The proposed mechanism of inhibition does not appear to involve direct binding to the telomeric DNA sequences themselves. Instead, evidence suggests that Zn(II) Protoporphyrin interacts with other structural components of the telomerase complex. nih.gov Confocal fluorescence microscopy has shown that it co-localizes with the telomerase reverse transcriptase (TERT) subunit in the nucleus of cells. nih.gov This interaction with the telomerase complex interferes with its function, leading to the inhibition of telomerase activity and promoting anti-proliferative and pro-apoptotic effects in cancer cells. nih.govnih.gov

Interactive Data Table: Enzymatic Inhibition by Zn(II) Protoporphyrin IX

EnzymeType of InhibitionMechanism of Action
Heme Oxygenase-1 (HO-1) Competitive Binds to the active site, preventing heme degradation.
TelomeraseNon-elucidatedInteracts with the telomerase complex, not directly with telomeric DNA.

Non-Enzymatic and Enzymatic Pathways of Zinc(II) Protoporphyrin Formation

The formation of zinc protoporphyrins can occur through both enzyme-mediated and spontaneous chemical reactions. These pathways are crucial in various biological contexts, and understanding their mechanisms provides insight into cellular metal homeostasis and porphyrin metabolism.

The biochemical routes leading to the formation of Zinc(II) Protoporphyrin IX are multifaceted, involving both direct zinc insertion into the protoporphyrin IX macrocycle and transmetallation reactions.

Non-Enzymatic Pathway:

In the absence of enzymatic catalysis, the incorporation of zinc into protoporphyrin IX is a slower, thermodynamically controlled process. This reaction has been characterized as a slow bimolecular interaction between protoporphyrin IX and zinc(II) ions. The kinetics of this non-enzymatic formation of Zinc(II) Protoporphyrin IX have been studied, revealing a second-order rate constant of 0.63 L mol⁻¹ s⁻¹ at 35°C in an acetone:water (3:1, v/v) solvent system. The reaction is also characterized by a high activation energy of 98 kJ mol⁻¹, indicating a significant energy barrier for the spontaneous insertion of zinc.

Another non-enzymatic route involves a transmetallation reaction, where zinc(II) ions displace the iron atom from a heme molecule, such as in myoglobin. This exchange is influenced by the presence of other metal ions; for instance, low concentrations of lead(II) can inhibit this process, while higher concentrations may promote it.

Enzymatic Pathway:

The primary enzymatic route for the formation of metalloporphyrins, including Zinc(II) Protoporphyrin IX, is catalyzed by the mitochondrial enzyme ferrochelatase (EC 4.99.1.1). Under normal physiological conditions, the principal role of ferrochelatase is to insert ferrous iron (Fe²⁺) into protoporphyrin IX to form heme. However, the enzyme exhibits a degree of substrate promiscuity and can also utilize other divalent metal ions, most notably zinc(II).

The enzymatic formation of Zinc(II) Protoporphyrin IX becomes particularly significant in states of iron deficiency or impaired iron utilization. In such conditions, with reduced availability of ferrous iron, zinc becomes an alternative substrate for ferrochelatase, leading to an increased production of Zinc(II) Protoporphyrin IX. Studies with rat liver mitochondria have shown that when both zinc and iron are present in equimolar concentrations, zinc can be a preferred substrate, with the majority of the product being zinc-protoporphyrin.

It is important to note that detailed kinetic studies on the enzymatic formation specifically using Protoporphyrin IX dimethyl ester as a substrate are not extensively available. The esterification of the propionate (B1217596) side chains could potentially influence the recognition and binding of the substrate by ferrochelatase, as these groups are known to interact with the enzyme's active site.

Table 1: Comparison of Non-Enzymatic and Enzymatic Formation of Zinc(II) Protoporphyrin IX

Feature Non-Enzymatic Pathway Enzymatic Pathway (catalyzed by Ferrochelatase)
Catalyst None (spontaneous) Ferrochelatase
Primary Metal Substrate Zn(II) Fe(II) (physiologically), Zn(II) (alternative)
Reaction Rate Slow Fast
Kinetic Data Second-order rate constant: 0.63 L mol⁻¹ s⁻¹ (at 35°C) Varies with enzyme source and conditions
Activation Energy High (98 kJ mol⁻¹) Lowered by enzyme catalysis
Physiological Context Can occur abiotically Primarily in mitochondria, linked to heme synthesis
Regulation Thermodynamically controlled Regulated by substrate availability and enzyme activity

Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway and plays a pivotal role in the insertion of divalent metal ions into the protoporphyrin IX macrocycle. The enzyme is primarily located on the matrix side of the inner mitochondrial membrane.

The catalytic mechanism of ferrochelatase involves the binding of both the porphyrin substrate and the metal ion. The enzyme's active site is a pocket where the protoporphyrin IX molecule is bound. Structural studies of human ferrochelatase have revealed that the porphyrin substrate is deeply buried within this pocket, with the propionate groups interacting with active site residues, which helps in the specific orientation of the macrocycle.

While ferrous iron is the preferred substrate for heme synthesis, ferrochelatase can catalyze the insertion of other divalent transition metals, including zinc, cobalt, and copper, into protoporphyrin IX. The competition between zinc and iron for the active site of ferrochelatase has been demonstrated in vitro. In sonicated liver homogenates, the rates of heme and zinc-protoporphyrin formation were similar when each metal was present alone. When combined, the two metals competed for the enzyme.

The substrate specificity of ferrochelatase is crucial. The interaction between the enzyme and the propionate side chains of protoporphyrin IX is a key determinant of binding and catalysis. The esterification of these propionate groups to form the dimethyl ester derivative would alter the charge and steric properties of this part of the molecule. This modification would likely affect its interaction with the active site of ferrochelatase, potentially altering its suitability as a substrate. While N-methylprotoporphyrin dimethyl ester is known to be an inhibitor of ferrochelatase, detailed studies on Zn(II) Protoporphyrin IX dimethyl ester as a substrate are limited.

Molecular Factors Influencing Bioavailability and Interactions in Model Systems

The bioavailability of a compound in a chemical biology context refers to its ability to reach and interact with its molecular targets within a model system, such as a cell culture or a liposome. This is governed by a range of molecular factors, including lipophilicity, charge, and the propensity to interact with other molecules.

The esterification of the carboxylic acid groups of Protoporphyrin IX to form the dimethyl ester significantly increases its lipophilicity. This change in polarity is expected to have a profound impact on its behavior in aqueous and lipid environments. Increased lipophilicity can enhance the partitioning of the molecule into cellular membranes and other hydrophobic compartments.

In model systems such as cell cultures, the uptake of metalloporphyrins is influenced by their structural characteristics. Factors such as charge and lipophilicity are major determinants of how efficiently these molecules penetrate cells and where they localize within subcellular compartments. For instance, more lipophilic porphyrins tend to have enhanced membrane partitioning. Studies on 5-aminolevulinic acid (a precursor to protoporphyrin IX) have shown that its esterification to more lipophilic forms leads to increased accumulation of protoporphyrin IX in adenocarcinoma cell lines, suggesting that the ester form has better membrane penetration.

The interaction with proteins is another critical factor affecting bioavailability. Serum albumin is a major carrier protein in the bloodstream and can bind to porphyrins. The binding of different porphyrins to human serum albumin (HSA) has been studied, and it has been shown that Protoporphyrin IX dimethyl ester binds to HSA. This binding is influenced by the hydrophobic and hydrophilic characteristics of the porphyrin. Such protein binding can affect the concentration of the free compound available for cellular uptake and interaction with other targets. The binding of Protoporphyrin IX to HSA has an association constant in the range of 10⁵ M⁻¹.

Table 2: Molecular Factors Affecting the Bioavailability and Interactions of Porphyrin Derivatives in Model Systems

Molecular Factor Influence on Bioavailability and Interactions Relevance to Zn(II) Protoporphyrin IX Dimethyl Ester
Lipophilicity Affects membrane partitioning and cellular uptake. Increased due to dimethyl ester groups, likely enhancing membrane association.
Charge Influences interaction with charged molecules and membranes. The neutral dimethyl ester will have different electrostatic interactions compared to the dicarboxylic acid form.
Protein Binding Sequesters the molecule, affecting its free concentration and transport. Protoporphyrin IX dimethyl ester is known to bind to human serum albumin.
Molecular Shape Determines steric fit with enzyme active sites and other binding pockets. The porphyrin macrocycle is the primary determinant, with side chains influencing specific interactions.
Aggregation Can reduce the effective concentration of the monomeric, active form. Porphyrins have a tendency to aggregate in aqueous solutions, which is influenced by their structure and the environment.

Advanced Analytical Methodologies for Zn Ii Protoporphyrin Ix Dimethyl Ester

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and purification of Zn(II) Protoporphyrin IX dimethyl ester from reaction mixtures or biological extracts, as well as for its quantitative analysis.

Thin-Layer Chromatography (TLC) serves as a straightforward and effective technique for the qualitative analysis and separation of Zn(II) Protoporphyrin IX dimethyl ester. In a study focused on the separation of various porphyrins, a system utilizing reversed-phase plates was employed. researchgate.net The stationary phase consisted of RP-18 F254s coated glass plates, and the chromatograms were developed using pure methanol (B129727) as the mobile phase. researchgate.net This method demonstrated a clear separation of different porphyrins, with Zn(II) Protoporphyrin IX exhibiting a distinct retention factor (Rf) value. researchgate.net Due to the photosensitivity of the compound, it is recommended to perform the chromatographic development in the dark to prevent degradation. researchgate.net

Table 1: TLC Parameters for Zn(II) Protoporphyrin IX Analysis

Parameter Description
Stationary Phase RP-18 F254s coated glass plates
Mobile Phase Methanol

| Rf Value of Zn(II) Protoporphyrin IX | 0.57 ± 0.02 |

Data sourced from a study on porphyrin analysis in Parma ham. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the simultaneous quantification of multiple porphyrins, including Zn(II) Protoporphyrin IX, in complex mixtures. researchgate.netnih.gov An isocratic HPLC method has been described for the analysis of Zn(II) Protoporphyrin IX, Protoporphyrin IX, and hemin (B1673052). researchgate.netresearchgate.net This method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of methanol, dichloromethane (B109758), water, and acetic acid. researchgate.netresearchgate.net Detection is typically achieved using a Diode-Array Detector (DAD) at specific wavelengths corresponding to the Soret bands of the porphyrins. researchgate.netresearchgate.net

Another method developed for the analysis of porphyrins in whole blood employs a reversed-phase ion-pair system with fluorometric detection, which offers high sensitivity. researchgate.net This approach can simultaneously measure concentrations of coproporphyrin, zinc protoporphyrin IX, and protoporphyrin IX. researchgate.net

Table 2: HPLC Parameters for Zn(II) Protoporphyrin IX Analysis

Parameter Method 1 Method 2
Stationary Phase Pursuit 5 C18 (5 µm) researchgate.net µ-Bondapak C18 nih.gov
Mobile Phase A + B, 9:1 (v/v); A: Methanol + Dichloromethane, 9:1 (v/v); B: H2O + Acetic Acid, 97:3 (v/v) researchgate.net Acetone, Methanol, Water, and Formic Acid nih.gov
Detection DAD at 414 nm researchgate.netresearchgate.net Fluorometric (λex = 417 nm, λem = 635 nm) nih.gov

| Flow Rate | 0.8 mL/min researchgate.net | Not Specified |

Spectrophotometric Quantification Methods

Spectrophotometry, particularly UV-Vis absorption, is a cornerstone for the quantification of Zn(II) Protoporphyrin IX dimethyl ester, owing to the strong light absorption characteristics of porphyrins.

The quantification of porphyrins by absorption spectroscopy relies on the Beer-Lambert law, which necessitates an accurate value for the millimolar absorptivity (ε). While a definitive millimolar absorptivity for Zn(II) Protoporphyrin IX dimethyl ester is not widely published, studies on the parent compound, Protoporphyrin IX (PPIX), provide a basis for its estimation. Research has proposed a corrected millimolar absorptivity for PPIX in 1.5 mol/L HCl at the Soret maximum to be 297 L·mmol-1·cm-1. nih.gov It has also been suggested that Protoporphyrin IX dimethyl ester is a suitable standard for calibration in acid-extraction methods after hydrolysis to the free acid. nih.gov For the unmetalated Protoporphyrin IX dimethyl ester in chloroform (B151607), a molar extinction coefficient of 171,000 M-1cm-1 at 407.0 nm has been reported. omlc.org The introduction of the zinc ion is known to cause shifts in the absorption maxima.

UV-Vis spectrophotometry is routinely used to monitor Zn(II) Protoporphyrin IX in both solution and solid states. In solution, the compound exhibits a characteristic sharp Soret band and weaker Q-bands in the visible region. For instance, the Zn(II)PPIX-HmuY complex in a buffer solution shows distinct Soret, α, and β bands at 430, 553, and 590 nm, respectively. researchgate.net

The compound has also been studied after encapsulation in solid matrices, such as sol-gel glass. nih.gov Spectroscopic analysis revealed that the entrapped Zn(II) Protoporphyrin IX was well-distributed and homogeneous within the glass, with its properties comparable to those in solution. nih.gov This demonstrates the utility of UV-Vis spectroscopy for characterizing the compound in different physical states.

Table 3: UV-Vis Absorption Maxima for Zn(II) Protoporphyrin IX Derivatives

Derivative Solvent/Matrix Soret Band (nm) Q-Bands (nm)
Zn(II)PPIX-HmuY complex 20 mM sodium phosphate (B84403) buffer, pH 7.4, 140 mM NaCl 430 553, 590

Data sourced from a study on non-iron metalloporphyrin binding to the HmuY haemophore. researchgate.net

Fluorescence-Based Sensing and Detection

The inherent fluorescence of Zn(II) Protoporphyrin IX provides a highly sensitive avenue for its detection and quantification. nih.gov This property is exploited in various sensing applications.

The fluorescence emission of Zn(II) Protoporphyrin IX can be readily identified and measured. When excited at approximately 365 nm, it exhibits an emission maximum around 594 nm. nih.gov This distinct fluorescence signal allows for its simultaneous detection alongside other porphyrins like free Protoporphyrin IX, which has an emission maximum at about 626 nm under similar excitation. nih.gov

To enhance the specificity of detection in complex biological samples like whole blood, dual-wavelength excitation methods have been developed. nih.gov This technique effectively eliminates background fluorescence from other blood constituents, leading to a more accurate quantification of Zn(II) Protoporphyrin IX. nih.gov Furthermore, Protoporphyrin IX dimethyl ester has been utilized as an active material in the fabrication of selective sensors for Zn(II) ions, highlighting the role of the porphyrin scaffold in developing chemical sensors. frontierspecialtychemicals.com

Table 4: Fluorescence Properties of Zn(II) Protoporphyrin IX

Parameter Wavelength (nm)
Excitation Maximum ~365, ~420 nih.govhitachi-hightech.com

| Emission Maximum | ~590, ~594 nih.govhitachi-hightech.com |

Zinc(II) Ion Selective Sensors

The intrinsic properties of the porphyrin macrocycle in Zn(II) Protoporphyrin IX dimethyl ester make it a candidate for optical sensing of zinc ions. Porphyrin-based fluorescent sensors are designed to exhibit changes in their emission spectra upon coordination with specific metal ions. While the broader class of porphyrins has been investigated for this purpose, the specific use of Zn(II) Protoporphyrin IX dimethyl ester as a selective sensor for external Zn(II) ions leverages the potential for guest-host interactions that modulate its photophysical properties.

The general principle for such sensors involves a fluorophore—in this case, the porphyrin core—and a chelating unit that selectively binds the target ion. Coordination of a metal ion like Zn(II) can alter the electronic structure of the porphyrin, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. For instance, in related sensor designs, the binding of Zn(II) can inhibit processes like photo-induced electron transfer, causing a significant increase in fluorescence, or affect excited-state intramolecular proton transfer (ESIPT), resulting in a ratiometric response. nih.gov The selectivity for Zn(II) over other biologically relevant cations, such as Ca(II) and Mg(II), is a critical feature of these sensors. nih.gov

Biosensing Platforms for Nucleic Acids and Metal Ions

Zn(II) Protoporphyrin IX and its derivatives are valuable components in the construction of advanced biosensing platforms, particularly for the detection of nucleic acids and various metal ions.

Nucleic Acid Detection: A notable application involves the use of Zn(II) Protoporphyrin IX (Zn(II)PPIX) in conjunction with G-quadruplex DNA structures for nucleic acid detection. One exemplary biosensor design operates through a multi-step amplification process. The process begins when a target nucleic acid binds to a DNA hairpin probe, causing it to unwind. This event triggers an enzymatic reaction, such as exonuclease III digestion, which liberates a single-stranded DNA primer. This primer then initiates a rolling circle amplification, generating a long DNA sequence. Subsequently, a G-rich hairpin molecule binds to this amplified sequence, refolding into a G-quadruplex structure. The final detection step occurs when Zn(II)PPIX binds to these liberated G-quadruplexes, resulting in a measurable fluorescence signal that correlates with the initial target concentration. nih.gov

Metal Ion Detection: The fluorescence of protoporphyrin derivatives is sensitive to the presence of various divalent metal ions, which can act as quenchers. This property can be harnessed to create sensors for these ions. The quenching mechanism can be either static, resulting from the formation of a non-fluorescent ground-state complex, or dynamic, arising from collisional deactivation of the excited state. Studies on the parent compound, Protoporphyrin IX, in acetonitrile-water mixtures reveal distinct interactions with different metal ions. Ions such as Cu²⁺, Zn²⁺, and Ca²⁺ induce static quenching by forming stable complexes. In contrast, ions like Mn²⁺ and Ni²⁺ cause fluorescence quenching primarily through a dynamic process. This differential interaction provides a basis for developing selective metal ion sensors.

Table 1: Interaction of Protoporphyrin IX with Divalent Metal Ions

Metal IonInteraction TypeObserved Effect
Cu²⁺Complex FormationStatic Quenching
Zn²⁺Complex FormationStatic Quenching
Ca²⁺Complex FormationStatic Quenching
Mn²⁺CollisionalDynamic Quenching
Ni²⁺CollisionalDynamic Quenching
Mg²⁺No significant interactionNo quenching observed

Methods for Studying Aggregate Formation in Various Media

The aggregation of Zn(II) Protoporphyrin IX dimethyl ester and related compounds is a critical phenomenon influencing their properties and applications. Due to its amphiphilic nature, the parent compound Protoporphyrin IX is known to self-associate in aqueous solutions through π-π stacking of the porphyrin rings and hydrogen bonding between the propionate (B1217596) side chains. researchgate.netacs.org A variety of advanced analytical methods are employed to characterize the formation, structure, and dynamics of these aggregates. researchgate.netunipi.it

Spectroscopic Techniques:

UV-visible (UV/vis) Absorption Spectroscopy: This is a fundamental technique for monitoring aggregation. The formation of aggregates often leads to significant changes in the Soret band of the porphyrin spectrum. For instance, the formation of "H-aggregates" (face-to-face stacking) can cause a blue shift or a characteristic splitting of the Soret band. unipi.it

Fluorescence Emission Spectroscopy: Aggregation typically leads to quenching of fluorescence. researchgate.net This change in emission intensity is a sensitive indicator of the transition from monomeric to aggregated species.

Resonance Light Scattering (RLS): RLS is highly sensitive to the presence of large molecular assemblies. An increase in RLS intensity often correlates with the formation of higher-order aggregates, providing information on their size and shape. researchgate.netunipi.it Depolarized RLS measurements can further yield insights into the geometry of the aggregates, such as the slip angle between porphyrin units in a dimer. unipi.it

Microscopy and Scattering Methods:

Scanning Electron Microscopy (SEM) and Scanning Near-Field Optical Microscopy (SNOM): These high-resolution imaging techniques are used to visualize the morphology of aggregates that have been deposited on a surface. researchgate.netunipi.it Studies on Protoporphyrin IX have revealed the formation of prolate, vesicle-like structures with average sizes ranging from 200 to 500 nm. researchgate.netunipi.it

Dynamic Light Scattering (DLS): This solution-based technique measures the hydrodynamic radius of particles in a medium, providing data on the average size of aggregates in solution, which can be correlated with microscopy results. unipi.it

Advanced Mass Spectrometry:

Ion Mobility-Mass Spectrometry (IM-MS) and Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: This powerful combination is used to study the early stages of aggregation in the gas phase. acs.org IM-MS separates ions based on their size and shape (collision cross-section), while IRMPD spectroscopy provides vibrational (i.e., structural) information on the size-selected aggregates. This approach has been used to reveal that the growth of Protoporphyrin IX aggregates occurs via a single-stranded, face-to-face stacking geometry, with hydrogen bonding between the propionic acid tails playing a key stabilizing role. acs.org

Table 2: Summary of Methods for Studying Porphyrin Aggregation

MethodInformation ProvidedKey Findings for Protoporphyrin Systems
UV-visible SpectroscopyMonitors changes in electronic transitions (Soret band) upon aggregation.Indicates formation of H-aggregates (dimers, etc.) based on spectral shifts. unipi.it
Fluorescence SpectroscopyDetects changes in emission intensity.Fluorescence is typically quenched upon aggregation. researchgate.net
Resonance Light Scattering (RLS)Detects the presence and relative size of large aggregates.Confirms formation of higher-order aggregates in aqueous media. researchgate.netunipi.it
Dynamic Light Scattering (DLS)Measures hydrodynamic radius of aggregates in solution.Provides average aggregate size (e.g., ~400 nm). unipi.it
SEM & SNOMProvides high-resolution images of aggregate morphology.Reveals vesicle-like structures with sizes of 200-500 nm. researchgate.netunipi.it
IM-MS & IRMPDDetermines gas-phase geometry and bonding of early aggregates.Shows face-to-face stacking and specific hydrogen-bonding patterns. acs.org

Emerging Research Directions and Future Perspectives for Zn Ii Protoporphyrin Ix Dimethyl Ester

Novel Synthetic Strategies and Diversification of Porphyrin Scaffolds

The foundational structure of Zn(II) Protoporphyrin IX dimethyl ester, derived from the naturally occurring Protoporphyrin IX, presents a versatile scaffold for chemical modification. researchgate.net Emerging research has focused on developing novel synthetic strategies that not only improve the efficiency of obtaining the core molecule but also enable extensive diversification of its peripheral substituents. These modifications are crucial for fine-tuning the molecule's properties for specific applications.

A key area of innovation involves the regioselective functionalization of the porphyrin's β-positions. For instance, optimized halogenation reactions have been developed for protoporphyrin IX dimethyl ester, providing essential precursors for further derivatization. researchgate.net These halogenated intermediates open pathways to introduce a wide array of functional groups, thereby altering the electronic and steric characteristics of the porphyrin. Another advanced strategy is the regioselective β-trifluoromethylation of β-silylated Zn(II) porphyrins using specialized copper complexes. This method allows for the introduction of trifluoromethyl groups under mild conditions with high substrate generality, a modification that can significantly impact the molecule's electrochemical properties. researchgate.net

Furthermore, synthetic efforts have been directed towards creating derivatives with enhanced properties, such as improved solubility or specific biological targeting capabilities. One approach involves the Diels-Alder reaction with protoporphyrin IX dimethyl ester to produce novel chlorin (B1196114) derivatives. researchgate.net These reactions, using dienophiles like N-(p-formylphenyl)maleimide, yield compounds with altered absorption spectra and photophysical behaviors. researchgate.net Additionally, the synthesis of adamantane (B196018) derivatives of Protoporphyrin IX, which are subsequently metallated with zinc, has been explored to enhance cellular bioavailability for applications in photodynamic therapy. nih.gov These strategies collectively represent a significant advancement in the ability to tailor the Zn(II) Protoporphyrin IX dimethyl ester scaffold for a diverse range of scientific and technological applications. researchgate.netnih.gov

Deeper Understanding of Photophysical and Photochemical Mechanisms

A thorough understanding of the photophysical and photochemical mechanisms of Zn(II) Protoporphyrin IX dimethyl ester is fundamental to its application in areas like photosensitization and solar energy conversion. Upon absorption of light, the molecule is promoted to an excited singlet state, from which it can undergo several competing processes, including fluorescence emission and intersystem crossing to a longer-lived triplet state. mdpi.com

The triplet state is particularly important for photochemical reactions. In the presence of molecular oxygen, the excited triplet state of the porphyrin can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), a key species in photodynamic therapy. mdpi.commdpi.com Alternatively, photoinduced electron transfer can occur, leading to the formation of a porphyrin cation radical and a superoxide (B77818) anion. mdpi.comnih.gov This latter pathway is significant in systems designed for artificial photosynthesis and photocatalysis. nih.gov

Research has shown that the photophysical properties of porphyrins are highly sensitive to their environment. mdpi.com Factors such as solvent polarity, viscosity, and aggregation state can significantly alter fluorescence quantum yields and the efficiency of singlet oxygen production. mdpi.com For instance, the aggregation of porphyrin molecules, often observed in aqueous media, can lead to a quenching of the excited states, reducing their photochemical activity. mdpi.com

Detailed spectroscopic studies have been crucial in elucidating these mechanisms. Time-resolved fluorescence and absorption spectroscopy help to track the lifetimes and decay pathways of the excited states. Investigations into a dimeric bacterioferritin protein substituted with Zn(II)-protoporphyrin IX revealed an oxidative quenching pathway involving electron transfer from the excited porphyrin to a platinum catalyst for hydrogen generation. nih.gov Such studies provide critical insights into the fundamental processes that govern the light-induced reactivity of Zn(II) Protoporphyrin IX dimethyl ester, paving the way for the rational design of more efficient photosensitizers and photocatalytic systems. nih.gov

PropertyValue/ObservationConditionsSignificance
Excited State PathwayIntersystem crossing to triplet stateGeneralEnables energy transfer to molecular oxygen. mdpi.com
Primary Photochemical ReactionSinglet oxygen (¹O₂) generationPresence of O₂Mechanism for photodynamic therapy. mdpi.commdpi.com
Alternative Photochemical ReactionPhotoinduced electron transferWith electron acceptors/donorsBasis for photocatalysis and solar energy conversion. nih.gov
Environmental InfluenceAggregation in aqueous solutions can quench fluorescenceAqueous mediaImpacts efficiency in biological applications. mdpi.com
Quenching MechanismOxidative quenching by electron transferIn a ZnPP-Bfr dimer with a platinum catalystDemonstrates a pathway for photosensitized H₂ production. nih.gov

Elucidating Complex Molecular Interactions in Biological Mimics

The structural similarity of Zn(II) Protoporphyrin IX dimethyl ester to the heme group makes it an excellent candidate for use in biomimetic systems, allowing researchers to probe and replicate complex biological processes. mdpi.com A significant area of this research is in the development of artificial photosynthetic systems. nih.gov

Scientists have successfully constructed all-DNA scaffolds that serve as templates to organize photosystem I model systems. nih.gov In these constructs, a Zn(II)-protoporphyrin IX-functionalized G-quadruplex is conjugated to a tyrosinamide aptamer. This arrangement facilitates effective photoinduced electron transfer from the porphyrin to a bipyridinium-functionalized tyrosinamide bound to the aptamer. nih.gov This process mimics the primary charge separation event in natural photosynthesis and demonstrates the potential for creating light-harvesting and energy-converting nanostructures. The efficiency of this electron transfer is a critical factor that controls the subsequent steps in the artificial photosynthetic cascade. nih.gov

Another important application is in modeling the behavior of heme-containing proteins. By substituting the native heme b in proteins like bacterioferritin with Zn(II)-protoporphyrin IX, researchers can study the role of the protein scaffold in modulating the properties of the porphyrin cofactor. nih.gov X-ray absorption spectroscopy studies on such a system have revealed a mixture of five- and six-coordinated zinc centers with axial coordination by methionine residues. nih.gov This flexible coordination sphere is believed to assist in the electron transfer processes necessary for photosensitized hydrogen production. nih.gov These biological mimics provide invaluable insights into how the protein environment fine-tunes the function of the porphyrin macrocycle, knowledge that is crucial for the design of artificial enzymes and catalysts.

Advanced Computational Approaches for Predictive Modeling

Advanced computational methods are increasingly being employed to predict and understand the properties of Zn(II) Protoporphyrin IX dimethyl ester and its derivatives at a molecular level. These in silico approaches provide powerful tools for rational design and for interpreting experimental observations, thereby accelerating the development of new materials and applications.

Semiempirical computational methods have been used to investigate the electronic properties of complexes involving protoporphyrin IX zinc(II) for potential use in dye-sensitized solar cells. researchgate.net By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can predict the feasibility of electron injection from the porphyrin sensitizer (B1316253) to a semiconductor like TiO₂. researchgate.net These calculations are essential for designing efficient light-harvesting systems.

Furthermore, computational studies can elucidate the geometric and electronic features that govern the redox properties and reaction mechanisms of zinc porphyrins. For example, by calculating the geometric characteristics of reactants and reaction intermediates, it is possible to evaluate how steric strain in the porphyrin macrocycle affects the rate of redox processes. researchgate.net Such analyses have shown that an increase in steric strain can lead to an increased rate of reaction. researchgate.net These predictive models allow for the screening of potential derivative structures before undertaking complex and time-consuming synthesis, guiding experimental efforts toward the most promising candidates for specific catalytic or electronic applications.

Design of Functional Materials and Devices Based on Zn(II) Protoporphyrin IX Dimethyl Ester

The unique electronic and photophysical properties of Zn(II) Protoporphyrin IX dimethyl ester make it a valuable component in the design of advanced functional materials and devices. mdpi.com Its semiconducting nature, arising from the aromaticity of the macrocycle, allows for significant electron mobility, which is a key requirement for applications in molecular electronics and sensors. mdpi.com

One promising application is in the development of chemical sensors. Protoporphyrin IX dimethyl ester has been utilized as an active material in PVC matrix membranes for the fabrication of selective sensors for zinc(II) ions. frontierspecialtychemicals.com More broadly, synthetic zinc(II) porphyrin complexes are being designed for use as optical anion sensors, capable of detecting halides such as chloride and bromide through changes in their spectroscopic properties upon binding. mdpi.com

In the field of optoelectronics, zinc porphyrins are excellent candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.com Their high molar absorption coefficients and exceptional light-harvesting properties enable efficient conversion of light into electrical energy. mdpi.com The current-voltage characteristics and impedance spectroscopy measurements of novel zinc(II) porphyrin complexes have confirmed their potential for use in photovoltaic devices. mdpi.com

Furthermore, researchers are exploring the creation of organized molecular assemblies to harness the collective properties of these porphyrin molecules. Techniques like the Langmuir-Blodgett (LB) method have been used to form well-defined monolayers of Protoporphyrin IX zinc(II) at the air/water interface. jpn.org These ordered films are crucial for constructing functional devices where molecular orientation and intermolecular interactions play a critical role. The development of fluorescent imprinted polymers using zinc(II) protoporphyrin also demonstrates a sophisticated approach to creating materials for the selective binding and detection of specific molecules, such as bilirubin. nih.gov

Application AreaMaterial/DeviceKey Property UtilizedResearch Finding
SensorsZn(II) ion selective sensorIon-binding capabilityProtoporphyrin IX dimethyl ester serves as the active material in a PVC matrix membrane. frontierspecialtychemicals.com
SensorsOptical anion sensorSpectroscopic changes upon bindingNovel zinc(II) porphyrin complexes can detect Cl⁻ and Br⁻ ions. mdpi.com
OptoelectronicsDye-sensitized solar cells (DSSCs)High molar absorption and light-harvestingZinc porphyrins act as efficient sensitizers for photovoltaic devices. mdpi.com
Molecular ElectronicsLangmuir-Blodgett (LB) filmsSelf-assembly and semiconductivityFormation of ordered monolayers of Protoporphyrin IX zinc(II) for structured devices. jpn.org
Selective BindingFluorescent imprinted polymerMetal-ion coordination and fluorescencePolymer with ZnPP selectively binds and detects bilirubin. nih.gov

Enhancing Production Methodologies for Research Applications

While Zn(II) Protoporphyrin IX dimethyl ester is commercially available from various suppliers for research purposes, enhancing production methodologies remains a key objective to improve purity, yield, and accessibility. frontierspecialtychemicals.comporphychem.com The traditional route to this compound involves the extraction of Protoporphyrin IX from natural sources like blood, followed by esterification and metallation. researchgate.net However, this process can be tedious and may result in impurities. researchgate.net

Current research implicitly points towards improvements through advancements in synthetic organic chemistry. The development of more efficient and scalable multi-step syntheses from simpler precursors could offer an alternative to extraction from natural sources. Optimized reaction conditions for key steps, such as the esterification of the propionic acid side chains and the insertion of the zinc ion, are crucial for maximizing yield and simplifying purification. For instance, the metallation step is typically straightforward, using a zinc salt like zinc acetate (B1210297) in a suitable solvent system. researchgate.net

For research applications requiring high purity, chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for purification and analysis. mdpi.comsigmaaldrich.com The development of more effective purification protocols can significantly reduce the presence of related porphyrin species or unesterified starting material, which is critical for obtaining reliable data in sensitive applications like photophysical studies or sensor development.

Furthermore, as research into derivatives of Zn(II) Protoporphyrin IX dimethyl ester expands, there is a growing need for robust and versatile synthetic platforms that allow for the efficient production of a library of related compounds. researchgate.net This includes improving the synthesis of key intermediates, such as halogenated or otherwise functionalized porphyrins, which serve as building blocks for more complex structures. researchgate.net While direct studies on the large-scale production enhancement of this specific compound are not prevalent in the reviewed literature, the continuous refinement of porphyrin synthesis and purification techniques in the broader field will undoubtedly contribute to its more efficient and cost-effective availability for the scientific community.

Q & A

Q. How is Zn(II) Protoporphyrin IX Dimethyl Ester synthesized and characterized in laboratory settings?

Zn(II) Protoporphyrin IX dimethyl ester is typically synthesized via metalation of protoporphyrin IX dimethyl ester. Protoporphyrin IX dimethyl ester is derived from hemin (Fe(III) protoporphyrin IX) through demetallation using iron(II) sulfate in methanolic HCl, followed by esterification . Zinc insertion is achieved by reacting the free-base porphyrin with Zn(II) acetate under reflux in a coordinating solvent (e.g., chloroform/methanol). Characterization involves UV-Vis spectroscopy (Soret band ~410–420 nm), NMR for structural confirmation, and mass spectrometry for molecular weight validation. Purity is assessed via HPLC with fluorometric detection .

Q. What are the solubility properties of Zn(II) Protoporphyrin IX dimethyl ester, and how do they influence its use in organic synthesis?

The dimethyl ester form significantly enhances solubility in organic solvents (e.g., chloroform, DMSO) compared to the free-acid protoporphyrin IX, enabling reactions in non-polar media. This property is critical for functionalization reactions, such as β-position halogenation or palladium-catalyzed couplings, which require homogeneous reaction conditions . For example, bromination of vinyl groups proceeds efficiently in dichloromethane, facilitating subsequent Suzuki or Sonogashira couplings .

Q. How can Zn(II) Protoporphyrin IX dimethyl ester be used as a calibration standard in spectrophotometric analyses?

The dimethyl ester is hydrolyzed to protoporphyrin IX free acid using 1.5 M HCl, followed by spectrophotometric calibration at the Soret maximum (λ ~408 nm in HCl). Studies show a millimolar absorptivity (ε) of 297 L·mmol⁻¹·cm⁻¹ for the free acid, which is 19% higher than previously assumed values. This protocol ensures accurate quantification in erythrocyte protoporphyrin assays for diagnosing lead poisoning or iron deficiency .

Advanced Research Questions

Q. What strategies are employed to functionalize the β-positions of Zn(II) Protoporphyrin IX dimethyl ester for targeted applications?

Functionalization involves halogenation (bromination or iodination) of the vinyl groups, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). For instance, brominated derivatives undergo Suzuki coupling with aryl boronic acids to introduce aromatic moieties, altering photophysical properties for applications in photodynamic therapy (PDT) or catalysis. X-ray crystallography confirms structural modifications, such as head-to-tail stacking in 3,8-diphenyl derivatives . Optimization of reaction conditions (e.g., ligand choice, solvent) is critical to avoid porphyrin aggregation and ensure high yields (>80%) .

Q. How does the incorporation of Zn(II) Protoporphyrin IX dimethyl ester into composite nanoparticles enhance its diagnostic or therapeutic efficacy?

Encapsulation in Lexan polymer matrices with ytterbium complexes improves near-infrared (NIR) luminescence (700–1100 nm), reducing background fluorescence for precise tumor imaging. For theranostics, iron oxide cores enable magnetic hyperthermia, while the porphyrin shell retains PDT activity. These nanoparticles exhibit prolonged luminescence lifetimes (>100 µs) and minimal photobleaching, enhancing dual-mode diagnostic and therapeutic functionality .

Q. What contradictions exist in the literature regarding the stability of Zn(II) Protoporphyrin IX dimethyl ester during acid hydrolysis, and how can these be resolved methodologically?

While recommends acid hydrolysis for calibration, demonstrates that prolonged exposure to HCl converts protoporphyrin IX to hematoporphyrin IX, skewing quantification. To resolve this, strict time-controlled hydrolysis (2–3 hours) and immediate analysis are advised. Validation via HPLC ensures the absence of hematoporphyrin artifacts, with protocols emphasizing fresh reagent preparation and temperature control (25°C) .

Q. How does Zn(II) Protoporphyrin IX dimethyl ester interact with biological macromolecules in mechanistic studies?

Reconstitution studies with apoperoxidases reveal that the dimethyl ester form retains catalytic activity when incorporated into enzyme active sites. For example, horseradish peroxidase reconstituted with Zn(II) protoporphyrin IX dimethyl ester shows altered oxidative kinetics compared to the native Fe(III) form, providing insights into the role of propionate groups in substrate binding . Fluorescence quenching assays and EPR spectroscopy further elucidate interactions with proteins like albumin or cytochrome P450 .

Data Contradiction and Resolution

Q. Discrepancies in heme oxygenase modulation by metalloporphyrins: How does Zn(II) Protoporphyrin IX dimethyl ester compare to other metal derivatives?

While Sn(IV) and Cr(III) porphyrins are established heme oxygenase (HO) inhibitors, Zn(II) derivatives exhibit conflicting in vitro/in vivo effects. In vitro, Zn(II) protoporphyrin IX dimethyl ester shows weak HO inhibition, but in vivo, it induces HO-1 expression via oxidative stress signaling. Methodological adjustments, such as co-administering antioxidants (e.g., N-acetylcysteine), are recommended to isolate direct enzyme effects from systemic responses .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions for metalation to avoid hydrolysis .
  • Functionalization : Prioritize electron-deficient alkenes in Heck reactions for higher coupling yields .
  • Analytical Calibration : Validate hydrolysis completeness via HPLC before spectrophotometric analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.